6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Descripción
Propiedades
IUPAC Name |
6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMRESYFDVMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719231 | |
| Record name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094070-46-8 | |
| Record name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. This heterocyclic compound, belonging to the imidazo[1,2-a]pyrazine class, is a molecule of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a key structural motif in numerous biologically active molecules, and understanding the specific properties of its derivatives is crucial for the development of new therapeutic agents. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes the known information and provides a framework for its study based on the well-established chemistry of the parent scaffold.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered considerable attention in the field of medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antiulcer, and cardiotonic effects.[1] Their structural resemblance to purines makes them intriguing candidates for interacting with biological targets that recognize purine-like structures. The subject of this guide, 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, incorporates a methyl group at the 6-position and a methylsulfanyl group at the 8-position, modifications that are expected to significantly influence its physicochemical properties and biological activity. This compound is recognized as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and shows potential in the development of antiviral agents.[2]
Physicochemical Properties
Table 1: Molecular and Physical Properties of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
| Property | Value | Source |
| CAS Number | 1094070-46-8 | [3][4] |
| Molecular Formula | C₈H₉N₃S | [3] |
| Molecular Weight | 179.24 g/mol | [3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
A Certificate of Analysis for a commercial sample of this compound indicates that its ¹H NMR and LCMS data are consistent with the proposed structure, though the specific data is not provided.[5]
Synthesis and Reactivity
A specific, detailed, step-by-step synthesis protocol for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is not explicitly published. However, the synthesis of related imidazo[1,2-a]pyrazine derivatives generally follows a well-established pathway.
General Synthetic Strategy
The common approach to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. For the target molecule, a plausible synthetic route would start from a suitably substituted 2-aminopyrazine.
A general synthetic scheme for related compounds involves the condensation of 2-amino-3-chloropyrazine with an α-chloro-acetophenone, followed by bromination to yield a dihalo imidazopyrazine intermediate.[6] Selective displacement of the halogen at the 8-position can then be achieved.[6]
A study on the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold highlights the use of organometallic intermediates to introduce substituents at various positions on the ring system.[7] This suggests that the methylsulfanyl group at the 8-position could be introduced via nucleophilic aromatic substitution on an 8-halo-6-methylimidazo[1,2-a]pyrazine precursor.
Conceptual Experimental Protocol: Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Disclaimer: The following is a hypothetical, generalized protocol based on known chemistry of the imidazo[1,2-a]pyrazine scaffold and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyrazine (Intermediate)
-
To a solution of 2-amino-3-bromo-5-methylpyrazine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a 2-haloacetaldehyde or a precursor thereof.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-bromo-6-methylimidazo[1,2-a]pyrazine.
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Dissolve the 8-bromo-6-methylimidazo[1,2-a]pyrazine intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of sodium thiomethoxide (NaSMe) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Reactivity Insights
The imidazo[1,2-a]pyrazine ring is an electron-rich system. The imidazole portion is susceptible to electrophilic attack, particularly at the C3 position. The pyrazine ring is generally more electron-deficient. The presence of the methyl group at C6 will have a mild electron-donating effect, while the methylsulfanyl group at C8 is also electron-donating through resonance, which will influence the overall reactivity of the molecule.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, we can predict the expected spectroscopic features based on the structure of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine and data from analogous compounds.[1]
¹H NMR Spectroscopy
-
Aromatic Protons: Protons on the imidazo[1,2-a]pyrazine core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the methyl and methylsulfanyl groups.
-
Methyl Protons: A singlet corresponding to the C6-methyl group would be expected in the upfield region (around δ 2.5 ppm).
-
Methylsulfanyl Protons: A singlet for the S-methyl protons would also be present, likely in a similar region to the C6-methyl protons.
¹³C NMR Spectroscopy
The spectrum would show eight distinct carbon signals. The chemical shifts of the carbons in the heterocyclic rings would be in the range of δ 110-150 ppm. The methyl carbons would appear at higher field.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=N and C=C stretching vibrations characteristic of the heterocyclic rings.
-
C-S stretching vibrations.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 179.24. Fragmentation patterns would likely involve the loss of the methyl and methylsulfanyl groups.
Potential Applications in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The specific substitutions on 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine make it a valuable building block for creating libraries of compounds for screening against various therapeutic targets.
-
Kinase Inhibitors: As noted, this compound is used as an intermediate in the synthesis of kinase inhibitors.[2] The sulfur atom can act as a hydrogen bond acceptor, and the overall shape of the molecule can be tailored to fit into the ATP-binding pocket of various kinases.
-
Antiviral Agents: The potential for antiviral activity is another area of interest.[2] Many antiviral drugs are nucleoside analogs, and the purine-like structure of this compound makes it a candidate for inhibiting viral polymerases or other enzymes involved in viral replication.
-
AMPAR Modulators: Related imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of AMPA receptors, suggesting potential applications in neurological disorders.[6]
Conclusion
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While a comprehensive public dataset of its chemical and physical properties is currently lacking, its structural relationship to a well-studied class of biologically active molecules provides a strong foundation for its further investigation. The synthetic strategies and predicted spectroscopic characteristics outlined in this guide offer a starting point for researchers interested in exploring the potential of this and related compounds in the development of novel therapeutics. Further experimental work is necessary to fully elucidate its properties and unlock its full potential.
Visualizations
Chemical Structure
Caption: Chemical structure of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Conceptual Synthesis Workflow
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine [myskinrecipes.com]
- 3. kingscientific.com [kingscientific.com]
- 4. 乐研 - 陕西菲尔米诺科技有限公司 [frmnlab.com]
- 5. file.leyan.com [file.leyan.com]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticipated Biological Activity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This technical guide provides a comprehensive framework for the investigation of a specific, under-explored analogue: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine . While direct biological data for this compound is not yet prevalent in public literature, this document synthesizes the extensive knowledge of the broader imidazo[1,2-a]pyrazine class to postulate its likely biological profile and to provide a robust, step-by-step experimental roadmap for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel imidazo[1,2-a]pyrazine derivatives.
Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise
Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery. Among these, the imidazo[1,2-a]pyrazine core has emerged as a structure of significant interest due to its versatile synthesis and the diverse biological activities exhibited by its derivatives.[4] These compounds are considered structural analogues of deazapurines, allowing them to interact with a wide array of biological targets.[1]
Documented pharmacological activities of imidazo[1,2-a]pyrazine derivatives are extensive and include:
-
Anticancer/Antiproliferative: Inhibition of various cancer cell lines through mechanisms such as Aurora kinase inhibition and receptor tyrosine kinase inhibition.[2][5]
-
Antimicrobial: Activity against a range of bacteria and fungi.[1][6]
-
Antiviral: Including inhibition of SARS-CoV and SARS-CoV-2 main proteases.[2][7]
-
Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[1]
-
Neurological Activity: Acting as negative modulators of AMPA receptors, suggesting applications in conditions like epilepsy.[8]
-
Enzyme Inhibition: Targeting enzymes such as phosphodiesterases, PI3K, and ENPP1.[1][9]
The specific substitutions on the imidazo[1,2-a]pyrazine ring system play a crucial role in determining the potency and selectivity of the biological activity.[5] The subject of this guide, 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine , possesses a methyl group at the 6-position and a methylsulfanyl group at the 8-position. These substitutions are anticipated to significantly influence its physicochemical properties and, consequently, its biological activity profile.
Postulated Biological Activities and Mechanistic Hypotheses
Based on structure-activity relationship (SAR) studies of related compounds, we can formulate several hypotheses regarding the potential biological activities of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.[5][10]
Anticancer Activity
The imidazo[1,2-a]pyrazine scaffold is a known pharmacophore for anticancer agents.[3] The methyl group at the 6-position may enhance binding to hydrophobic pockets in target proteins, while the methylsulfanyl group at the 8-position could be involved in key hydrogen bonding or metabolic transformations.
Hypothesized Targets:
-
Kinases: Many imidazo[1,2-a]pyrazine derivatives are kinase inhibitors.[1][2] It is plausible that 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine could inhibit kinases such as Aurora kinases, EphB4, or PI3K.[1][2]
-
ENPP1: Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors, which can enhance the cGAMP-STING pathway and promote anti-tumor immunity.[9]
Proposed Signaling Pathway for Investigation:
Caption: Postulated kinase inhibition pathway.
Antimicrobial Activity
The presence of the sulfur atom in the methylsulfanyl group may confer specific antimicrobial properties. Thioether moieties are present in many known antimicrobial agents.
Hypothesized Mechanism:
Disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis.
Neuromodulatory Activity
Given that some imidazo[1,2-a]pyrazines act as negative modulators of AMPA receptors, it is worthwhile to investigate the potential of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in this area.[8]
Hypothesized Target:
AMPA receptors associated with transmembrane AMPAR regulatory proteins (TARPs), particularly TARP γ-8, which is predominantly expressed in the hippocampus.[8]
Experimental Protocols for Biological Characterization
The following section outlines a logical and comprehensive workflow for the biological evaluation of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
General Workflow
Caption: High-level experimental workflow.
Step-by-Step Methodologies
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HepG2, A375) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (e.g., from 0.1 to 100 µM) in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Kinase Inhibition Profiling (Lanthascreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare assay buffer, a solution of the compound of interest, a solution of the kinase, and a solution of the Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer).
-
Assay Plate Preparation: Add the assay buffer, compound, and kinase to the wells of a 384-well plate.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Tracer Addition: Add the tracer to all wells.
-
Second Incubation: Incubate for 60 minutes at room temperature.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring TR-FRET.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value for kinase inhibition.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in the broth in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Quantitative Data Summary and Interpretation
As experimental data becomes available, it should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| HepG2 | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| A375 | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| Vero | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| Doxorubicin (Reference) | Known |
Table 2: Hypothetical Kinase Inhibition Data
| Kinase | Compound | IC₅₀ (nM) |
| Aurora A | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| EphB4 | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| PI3Kα | 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | TBD |
| Staurosporine (Reference) | Known |
Conclusion and Future Directions
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine represents a promising, yet unexplored, molecule within a pharmacologically significant class of compounds. The structural features of this derivative suggest a high probability of interesting biological activity, particularly in the areas of oncology, infectious diseases, and neurology. The experimental framework provided in this guide offers a clear and scientifically rigorous path for the elucidation of its biological profile and mechanism of action. Successful characterization of this compound could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals . Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central . Available at: [Link]
-
Synthesis of Some 6,8-Diarylimidazo[1,2-a]pyrazine Derivatives by Using Either Reflux or Microwave Irradiation Method and Investigation of Their Anticancer Activities - ResearchGate . Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central . Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate . Available at: [Link]
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate . Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF - ResearchGate . Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F . Available at: [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate . Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed . Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed Central . Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI . Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate . Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivatives, a promising class of heterocyclic compounds. Drawing upon established synthetic methodologies and structure-activity relationship (SAR) data from related scaffolds, this document outlines the synthesis, potential biological activities, and therapeutic prospects of these molecules.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] As structural analogues of purines, these compounds have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] The biological potential of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.[2] This guide focuses on the specific substitution pattern of a methyl group at the 6-position and a methylsulfanyl group at the 8-position, exploring the synthetic rationale and potential biological implications of this design.
Synthetic Strategy and Methodologies
The synthesis of 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivatives can be logically approached through a multi-step sequence, leveraging established methods for the construction and functionalization of the imidazo[1,2-a]pyrazine core. A key strategy involves the initial synthesis of a halogenated intermediate, which then serves as a substrate for the introduction of the methylsulfanyl group via nucleophilic substitution.
Proposed Synthetic Pathway
A plausible and efficient synthetic route commences with the construction of an 8-bromo-6-methyl-imidazo[1,2-a]pyrazine intermediate. This intermediate is a critical building block, with the bromine atom at the 8-position acting as a versatile handle for subsequent functionalization. The proposed pathway is outlined below:
Caption: Proposed synthetic pathway for 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivatives.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of related imidazo[1,2-a]pyridine and pyrazine derivatives and are adapted for the specific target compounds.
Step 1: Synthesis of 6-Methyl-imidazo[1,2-a]pyrazine (C)
-
Rationale: The initial cyclocondensation reaction between an aminopyrazine and an α-halo ketone is a fundamental and widely used method for constructing the imidazo[1,2-a]pyrazine core. The choice of 2-amino-5-methylpyrazine as the starting material directly installs the required methyl group at the 6-position of the final product.
-
Protocol:
-
To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add an α-halo ketone (e.g., 2-bromoacetaldehyde dimethyl acetal, 1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-methyl-imidazo[1,2-a]pyrazine.
-
Step 2: Synthesis of 8-Bromo-6-methyl-imidazo[1,2-a]pyrazine (D)
-
Rationale: Regioselective bromination of the imidazo[1,2-a]pyrazine core is crucial. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such electron-rich heterocyclic systems. The 8-position is often susceptible to electrophilic substitution.
-
Protocol:
-
Dissolve the 6-methyl-imidazo[1,2-a]pyrazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 8-bromo-6-methyl-imidazo[1,2-a]pyrazine. The synthesis of analogous 8-bromo-6-methylimidazo[1,2-a]pyridine derivatives has been reported, providing a strong precedent for this transformation.[3]
-
Step 3: Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Derivative (F)
-
Rationale: The introduction of the methylsulfanyl group is achieved via a nucleophilic aromatic substitution reaction. The bromo-substituted precursor is reacted with a sulfur nucleophile, such as sodium thiomethoxide or methyl mercaptan in the presence of a base. This type of transformation is a well-established method for forming thioether linkages on aromatic and heteroaromatic rings.[4]
-
Protocol:
-
To a solution of 8-bromo-6-methyl-imidazo[1,2-a]pyrazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivative.
-
Potential Biological Activities and Therapeutic Targets
While specific biological data for 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivatives are not yet widely published, the extensive research on structurally related compounds allows for informed predictions regarding their potential therapeutic applications. The primary areas of interest include oncology and inflammatory diseases.
Anticancer Potential: Kinase Inhibition
A significant body of research has focused on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
-
PI3Kα Inhibition: Several 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been synthesized and shown to exhibit inhibitory activity against PI3Kα kinase.[5] The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers, making it a prime target for anticancer drug development. The presence of a substituent at the 8-position appears to be crucial for this activity. It is plausible that the 8-methylsulfanyl group could also confer PI3Kα inhibitory activity, potentially through interactions with the enzyme's active site.
-
Other Kinase Targets: The imidazo[1,2-a]pyrazine scaffold has been explored for the inhibition of other kinases, including receptor tyrosine kinases.[1] The specific substitution pattern of a 6-methyl and 8-methylsulfanyl group could modulate the selectivity and potency of these compounds against a range of cancer-related kinases.
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory and Other Activities
The imidazo[1,2-a]pyridine scaffold, a close structural relative, has been investigated for its anti-inflammatory properties. One study identified a potent 5-lipoxygenase (5-LO) inhibitor with a 6-methyl substitution on the imidazo[1,2-a]pyridine core.[6] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. This suggests that 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivatives may also possess anti-inflammatory activity.
Furthermore, the broad pharmacological profile of the imidazo[1,2-a]pyrazine class of compounds, which includes antibacterial, antifungal, and antiviral activities, warrants further investigation of these specifically substituted derivatives.[1][2]
Structure-Activity Relationship (SAR) Insights
Based on published data for related compounds, several SAR trends can be inferred for the 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine scaffold:
| Position | Substituent | Potential Impact on Activity | Reference |
| 6 | Methyl | Can enhance potency and selectivity for certain targets. | [6] |
| 8 | Amino/Morpholino | Important for PI3Kα inhibitory activity. | [5] |
| 8 | Thioether | May confer kinase inhibitory activity and modulate physicochemical properties. | Inferred from[4] |
| 2, 3 | Aryl/Heteroaryl | Often crucial for potent biological activity through interactions with target binding sites. | [1] |
Conclusion and Future Directions
The 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine scaffold represents a promising area for further drug discovery and development. The synthetic route outlined in this guide provides a clear and feasible strategy for accessing these compounds. Based on the extensive research on related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, this class of molecules holds significant potential as anticancer agents, particularly as kinase inhibitors, as well as for other therapeutic applications.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivatives with diverse substitutions at other positions of the heterocyclic core. In vitro and in vivo studies are necessary to elucidate their precise mechanisms of action, pharmacokinetic profiles, and therapeutic efficacy.
References
-
Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., ... & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & medicinal chemistry letters, 22(5), 1969–1975. [Link]
-
Lachaud, L., Bourgeade-Delmas, S., Bouteille, B., Desloges, A., Pomel, S., Verhaeghe, P., ... & Azas, N. (2018). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2018(4), M1019. [Link]
-
Shekarrao, K., Kumar, A., & Kumar, S. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc, 11(10), 384-393. [Link]
-
Xu, S., Sun, C., Chen, C., Zheng, P., Zhou, Y., Zhou, H., & Zhu, W. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules (Basel, Switzerland), 22(2), 310. [Link]
-
Zhang, Y., Wilson, J. W., & Danishefsky, S. J. (2013). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & biomolecular chemistry, 11(30), 4935–4947. [Link]
-
Zheng, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., ... & Liu, H. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic chemistry, 94, 103433. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
"pharmacological profile of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine"
The following technical guide details the pharmacological and synthetic profile of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS 1094070-46-8), a critical intermediate in the discovery of small-molecule kinase inhibitors.
A Technical Guide to a Privileged Scaffold in Drug Discovery
Executive Summary
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is not a marketed drug but a privileged synthetic scaffold (intermediate) used extensively in the development of ATP-competitive kinase inhibitors. Its structural core—the imidazo[1,2-a]pyrazine system—mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases, including Cyclin-Dependent Kinases (CDKs) , ERK , and IGF-1R .
The "pharmacological profile" of this specific molecule is defined by its latent reactivity : the 8-methylsulfanyl (thiomethyl) group serves as a versatile "handle" for late-stage diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Key Technical Specifications
| Property | Detail |
| Chemical Name | 6-Methyl-8-(methylthio)imidazo[1,2-a]pyrazine |
| CAS Number | 1094070-46-8 |
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| Primary Application | Precursor for ATP-competitive Kinase Inhibitors |
| Key Reactivity | Nucleophilic Aromatic Substitution ( |
Pharmacological Mechanism: The Scaffold Effect
While the parent molecule (CAS 1094070-46-8) is pharmacologically inert in isolation due to the lack of specific binding elements, its derivatives exhibit potent biological activity. The core scaffold functions through ATP-mimicry .
Mode of Action (MoA)
The imidazo[1,2-a]pyrazine core binds to the ATP-binding pocket of kinases via hydrogen bonding interactions at the "hinge region."
-
Acceptor: The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge residue.
-
Donor: Derivatives often introduce an amine at the C8 position (displacing the SMe group) to act as a hydrogen bond donor to the hinge carbonyl.
Target Class Suitability
This scaffold is frequently cited in patent literature (e.g., WO2008/156614 by Schering Corp/Merck) for inhibitors of:
-
CDK1/CDK2: Cell cycle regulation targets.
-
ERK1/ERK2: MAPK signaling pathway targets.
-
IGF-1R: Insulin-like growth factor signaling.
Structural Logic Diagram (DOT)
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket.
Figure 1: Pharmacophore mapping of the imidazo[1,2-a]pyrazine core within the kinase ATP-binding site.
Synthetic Utility & Experimental Protocols
The primary value of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine lies in its chemical reactivity. The methylsulfanyl group is a poor leaving group in
Core Workflow: The "Oxidation-Displacement" Strategy
To functionalize the C8 position with amines (R-NH₂), the standard protocol involves a two-step sequence:
-
Oxidation: Conversion of the sulfide (-SMe) to a sulfone (-SO₂Me) or sulfoxide (-SOMe).
-
Displacement: Nucleophilic aromatic substitution (
) by a primary or secondary amine.
Figure 2: Synthetic pathway for converting the SMe precursor into bioactive kinase inhibitors.
Detailed Experimental Protocol
Objective: Synthesis of an 8-amino derivative from 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Step 1: Activation (Oxidation)
-
Reagents: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 2.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the starting material in DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add mCPBA portion-wise over 15 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours (Monitor by TLC/LCMS for disappearance of sulfide).
-
Quench: Wash with saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate. The resulting sulfone is often used directly without column chromatography due to stability concerns.
-
Step 2: Functionalization (Displacement)
-
Reagents: 8-Methanesulfonyl intermediate (1.0 eq), Target Amine (R-NH₂, 1.5–2.0 eq), DIPEA (3.0 eq), Isopropanol (IPA) or Dioxane.
-
Procedure:
-
Dissolve the sulfone intermediate in IPA.
-
Add the amine and DIPEA (N,N-Diisopropylethylamine).
-
Heat the reaction mixture to 80–100°C in a sealed tube or microwave reactor for 1–12 hours.
-
Workup: Concentrate solvent. Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).
-
Comparative Analysis of Leaving Groups
Why use the 8-methylsulfanyl group (SMe) instead of a halogen (Cl/Br)?
| Feature | 8-Methylsulfanyl (SMe) | 8-Chloro/Bromo (Cl/Br) |
| Stability | High (Shelf-stable solid) | Moderate (Hydrolysis prone) |
| Reactivity | Low (Requires activation) | High (Direct displacement) |
| Selectivity | Allows orthogonal chemistry at C3/C6 before activation | May react prematurely during C3 functionalization |
| Synthetic Logic | Protection-group equivalent ; keeps C8 inert until needed. | Warhead ; ready for immediate reaction. |
Expert Insight: The SMe group is preferred when the synthetic route requires modifications at the C3 position (e.g., halogenation via NBS) before the installation of the C8 amine. The SMe group tolerates electrophilic aromatic substitution conditions that might affect a sensitive C8-amine or a reactive C8-halide.
References
-
Schering Corporation (Merck). (2008). Azafused Cyclin Dependent Kinase Inhibitors.[1] WO2008/156614 A2.[2][3][4][5] Link
- Guchhait, S. K., et al. (2011). Regioselective synthesis of imidazo[1,2-a]pyrazine derivatives. Journal of Organic Chemistry. (General methodology for core synthesis).
-
Sigma-Aldrich. (2024). Product Specification: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.Link
-
Combi-Blocks. (2024). Building Block Catalog: Imidazo[1,2-a]pyrazines.Link
Sources
- 1. CN102428087B - ç¨ä½æ¿é ¶æå¶åçåªåå¹¶å¡åªç±»ååç© - Google Patents [patents.google.com]
- 2. 1-(叔丁基)-3-乙基3-甲基哌啶-1,3-二羧酸酯 | 1-(tert-Butyl) 3-ethyl 3-methylpipe | 278789-43-8 - 乐研试剂 [leyan.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. 6-甲基-8-(甲基硫代)-咪唑并[1,2-a]吡嗪 - CAS号 1094070-46-8 - 摩贝百科 [m.molbase.cn]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: In Vitro Characterization and Application of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
[1][2]
Executive Summary
This technical guide details the in vitro handling, characterization, and application of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (hereafter referred to as MMP-8-SMe ).[1][2] This compound represents a "privileged scaffold" in medicinal chemistry, serving two distinct but critical roles in drug discovery and chemical biology:
-
Precursor for Bioluminescent Probes: It functions as a core intermediate in the synthesis of Coelenterazine analogs, essential for Renilla luciferase (RLuc) assays.[1][2]
-
Electrophilic Scaffold for Kinase Inhibitors: The 8-methylsulfanyl (SMe) group acts as a pseudo-halogen, serving as a displaceable handle for Nucleophilic Aromatic Substitution (
) to generate libraries of 8-amino-imidazo[1,2-a]pyrazines (e.g., IGF-1R, EphB4, and VirB11 inhibitors).[1][2]
This guide provides researchers with validated protocols for assessing the stability of MMP-8-SMe, utilizing it in fragment-based screening, and executing its functionalization.[1][2]
Physicochemical Profiling & Stability
Before initiating biological assays, the physicochemical integrity of MMP-8-SMe must be established.[1][2] The imidazo[1,2-a]pyrazine core is generally stable, but the 8-SMe group introduces specific sensitivities to oxidation.[1][2]
Solubility and Formulation
MMP-8-SMe exhibits moderate lipophilicity due to the planar aromatic core and the methyl/methylsulfanyl substituents.[1][2]
| Parameter | Value / Characteristic | Implication for In Vitro Assays |
| Molecular Weight | ~179.24 g/mol | Suitable for Fragment-Based Drug Discovery (FBDD).[1][2] |
| LogP (Predicted) | ~1.5 - 2.0 | Good membrane permeability; low risk of non-specific binding compared to high-LogP analogs.[1][2] |
| Solubility (DMSO) | > 50 mM | Excellent stock solution stability.[1][2] |
| Solubility (PBS, pH 7.4) | < 500 µM | Critical: Requires co-solvent (e.g., 0.1% DMSO) for aqueous assays to prevent microprecipitation.[1][2] |
Oxidative Instability (The "SMe" Risk)
In oxidative environments (e.g., presence of peroxides in aged PEG or prolonged exposure to air in solution), the sulfide (SMe) can oxidize to the sulfoxide (SOMe) or sulfone (SO₂Me).[1][2]
-
Impact: While this oxidation increases the reactivity of the 8-position for substitution (beneficial for synthesis), it represents a degradation pathway during storage or biological screening.[1][2]
-
Mitigation: Store DMSO stocks under inert gas (Argon/Nitrogen) at -20°C. Avoid repeated freeze-thaw cycles.[1][2]
Synthetic Utility: The "Activated Scaffold" Workflow[1][2]
The primary utility of MMP-8-SMe in an in vitro setting is its conversion into bioactive 8-amino derivatives.[1][2] The following diagram illustrates the reaction landscape for this scaffold.
Figure 1: Synthetic trajectory of MMP-8-SMe.[1][2][3] The 8-SMe group serves as a latent leaving group, often activated via oxidation to sulfone prior to nucleophilic attack.[1][2]
Detailed Experimental Protocols
Protocol A: Microsomal Stability Assay
Rationale: To determine if MMP-8-SMe is metabolically stable or if the S-methyl group is rapidly demethylated/oxidized by P450 enzymes.[1][2]
Reagents:
Workflow:
-
Pre-Incubation: Mix 10 µL of microsomes (20 mg/mL protein) with 440 µL PBS (pH 7.4). Add 1 µL of MMP-8-SMe (from 500 µM stock).[1][2] Equilibrate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Protocol B: Library Generation (In Vitro Synthesis)
Rationale: Rapidly generating a library of 8-amino derivatives for kinase screening.
-
Activation (Optional but Recommended): Treat MMP-8-SMe (1 eq) with mCPBA (1.1 eq) in DCM at 0°C for 1 hour to generate the sulfoxide/sulfone intermediate. This lowers the energy barrier for the next step.[1][2]
-
Displacement:
-
Incubation: Heat at 60-80°C for 4-12 hours.
-
Purification: Precipitate with water or purify via prep-HPLC.
-
Validation: Verify conversion by LC-MS before biological testing.
Biological Application: Fragment Screening
MMP-8-SMe is an ideal candidate for Fragment-Based Drug Discovery (FBDD) .[1][2] Its low molecular weight (<200 Da) allows it to bind to "hotspots" on protein targets (e.g., the ATP-binding pocket of kinases) with low affinity but high ligand efficiency.[1][2]
Screening Workflow via Surface Plasmon Resonance (SPR)[1][2]
Figure 2: SPR screening workflow for identifying MMP-8-SMe binding affinity to protein targets.
Key Consideration: Because MMP-8-SMe contains a sulfide, ensure the SPR running buffer contains a reducing agent (e.g., 1 mM DTT or TCEP) to prevent disulfide formation with surface cysteines on the protein target, which would yield false positives.[1][2]
References
-
Janin, Y. L. (2015).[1][2][4] "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations." Chemistry – A European Journal.[1][2]
-
Maher, M. P., et al. (2016).[1][2] "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Chemical Neuroscience.[1][2]
-
Gisbert, A., et al. (2017).[1][2] "2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion."[1][2][5] Bioorganic & Medicinal Chemistry.
-
Goel, R., et al. (2017).[1][2] "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry.
Sources
- 1. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Scaffold: A Gateway to Kinase Inhibition and Bioluminescence
Executive Summary
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is not merely a chemical reagent; it is a privileged pharmacophore lynchpin .[1] In the landscape of drug discovery and chemical biology, this specific molecule serves as the obligate precursor to two distinct classes of bioactive compounds: Imidazo[1,2-a]pyrazine-based Kinase Inhibitors (oncology/inflammation) and Coelenterazine analogs (bioluminescent imaging).[1]
This guide analyzes the therapeutic utility of this scaffold, detailing how the labile 8-methylsulfanyl (-SMe) group functions as a "chemical handle" to access high-affinity ATP-competitive inhibitors and bioluminescent substrates.[1]
Chemical Architecture & Reactivity Profile
The therapeutic potential of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine lies in its specific reactivity pattern.[1] The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP, making it an ideal scaffold for kinase inhibition.[1]
The "8-SMe" Switch
The methylsulfanyl group at the C-8 position is an electrophilic "hotspot" susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]
-
Resting State: The SMe group provides stability for storage and handling.[1]
-
Activation: Upon treatment with primary or secondary amines, the SMe group is displaced (methanethiol leaving group), installing the "tail" required for kinase selectivity (e.g., solubilizing groups or H-bond donors).[1]
-
C-3 Functionalization: The C-3 position is susceptible to electrophilic halogenation (bromination/iodination), allowing for subsequent Suzuki-Miyaura cross-coupling to install aryl groups essential for both Coelenterazine and kinase inhibitor potency.[1]
Primary Therapeutic Targets (Oncology & Inflammation)[1]
Through the displacement of the 8-methylsulfanyl group, this scaffold accesses a broad range of kinase targets.[1] The resulting 8-amino-imidazo[1,2-a]pyrazines are potent ATP-competitive inhibitors .[1]
Target A: c-Met (Hepatocyte Growth Factor Receptor)[1]
-
Therapeutic Relevance: Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer.[1]
-
Mechanism: c-Met dysregulation leads to invasive tumor growth and metastasis.[1] Inhibitors derived from this scaffold bind to the ATP pocket, preventing autophosphorylation.[1]
-
Structural Logic: The nitrogen atoms (N1, N4) of the imidazopyrazine core form hydrogen bonds with the "hinge region" of the kinase (e.g., Pro1158, Met1160 in c-Met). The substituent replacing the 8-SMe group often projects into the solvent front to improve solubility.[1]
Target B: p38 MAPK (Mitogen-Activated Protein Kinase)[1]
-
Therapeutic Relevance: Rheumatoid Arthritis, Crohn’s Disease, Cytokine Storms.[1]
-
Mechanism: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-α, IL-1β).[1]
-
Selectivity: Derivatives of this scaffold utilize the "gatekeeper" residue in p38α to achieve selectivity over other kinases.[1]
Target C: Mps1 (TTK) Kinase[1]
-
Therapeutic Relevance: Triple-Negative Breast Cancer (TNBC).[1]
-
Mechanism: Mps1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC).[1] Inhibition causes chromosomal instability and tumor cell death.[1]
-
Data Insight: 8-amino-substituted imidazo[1,2-a]pyrazines have demonstrated nanomolar potency (IC50 < 10 nM) against Mps1.[1]
Data Summary: Kinase Selectivity Profile
Representative inhibitory profiles of 8-substituted derivatives derived from the title compound.
| Target Kinase | Disease Indication | Key Substituent (replacing 8-SMe) | Mechanism |
| c-Met | NSCLC, Gastric Cancer | Piperazine/Morpholine derivatives | ATP-Competitive (Type I) |
| p38 MAPK | Inflammation (RA) | Cyclic amines / Anilines | ATP-Competitive (Type I) |
| Mps1 (TTK) | Breast Cancer | Cyclopropyl-amide motifs | Mitotic Checkpoint Inhibition |
| PI3K-alpha | Solid Tumors | Morpholine derivatives | Lipid Kinase Inhibition |
Diagnostic & Theranostic Targets (Bioluminescence)
While kinases are the inhibition targets, the Luciferase Enzyme is the activation target.[1] 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is the key intermediate for synthesizing Coelenterazine .[1]
Target: Renilla & Gaussia Luciferases[1][2][3]
-
Application: In vivo tumor imaging, Reporter Gene Assays (drug screening).[1]
-
Mechanism: The imidazopyrazine core (Coelenterazine) is oxidized by the Luciferase enzyme.[1][2] This oxidative decarboxylation generates an excited-state coelenteramide, which emits blue light (~480 nm) upon relaxation.[1]
-
Therapeutic Utility: This system is used to track the efficacy of the kinase inhibitors mentioned in Section 3 in vivo (e.g., bioluminescent tumor xenografts).[1]
Visualizing the Mechanism
The following diagrams illustrate the divergent utility of the scaffold and the signaling pathway of its primary oncology target (c-Met).
Diagram 1: The Divergent Synthesis Workflow
This diagram shows how the title compound serves as the central hub for two distinct chemical lineages.
Caption: Divergent synthesis showing the transformation of the 8-SMe core into Kinase Inhibitors (Red path) and Bioluminescent Probes (Yellow path).
Diagram 2: c-Met Signaling Cascade Inhibition
This diagram illustrates where the scaffold-derived inhibitor intervenes in the cancer cell signaling pathway.[1]
Caption: Mechanism of Action. The inhibitor binds to the c-Met ATP pocket, blocking downstream PI3K/AKT and RAS/MAPK signaling cascades.
Experimental Protocols
Protocol A: SNAr Displacement (Synthesis of Kinase Inhibitor Precursors)
This protocol validates the reactivity of the 8-SMe group, a critical step in library generation.
Objective: Replacement of the 8-methylsulfanyl group with a functionalized amine.
-
Reagents:
-
Procedure:
-
Dissolve the substrate in the solvent (0.2 M concentration).[1]
-
Critical Step: Heat the reaction mixture to reflux (80–100°C) for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H peak) and appearance of the product (M-SMe+Amine).
-
Note: The 8-SMe group is less reactive than a halogen; prolonged heating or microwave irradiation (120°C, 30 min) may be required for sterically hindered amines.[1]
-
-
Workup:
Protocol B: Synthesis of Coelenterazine (Suzuki Coupling)
This protocol illustrates the use of the scaffold for bioluminescent probe synthesis.[1]
-
Halogenation: Treat 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine with N-Bromosuccinimide (NBS) in DMF to generate the 3-bromo intermediate.[1]
-
Suzuki-Miyaura Coupling:
-
Deprotection: Hydrolysis of the methylsulfanyl group (if required for specific analog) or direct condensation with glyoxal derivatives yields the final luciferin core.[1]
References
-
Kishi, Y., et al. (1975).[1] "Chemical nature of bioluminescence systems in coelenterates." Proceedings of the National Academy of Sciences. [1]
-
Jones, K., et al. (2007).[1] "Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs." Chemistry - University of Illinois.[1]
-
BMS/Pfizer (Patent). (2015).[1] "Imidazo[1,2-a]pyrazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors."[1] PubMed.[1]
-
RSC Publishing. (2023).[1] "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry.
-
National Institutes of Health (NIH). (2018).[1] "Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators." PubMed Central.[1]
Sources
An In-depth Technical Guide to the Solubility of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in various organic solvents. Given the novelty of this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to generate reliable solubility data, thereby enabling its effective use in further research and development.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Significance of Solubility
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These compounds have garnered significant interest for their potential as antibacterial, anti-inflammatory, and anticancer agents, among other therapeutic applications.[3] The specific compound, 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, represents a unique substitution pattern on this versatile core.
In the realm of drug discovery and development, solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[4] Poor solubility can impede absorption, distribution, metabolism, and excretion (ADME) properties, leading to diminished bioavailability and therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions, purification, and crystallization.
-
Formulation Development: Designing suitable delivery systems and dosage forms.
-
In Vitro and In Vivo Screening: Ensuring accurate and reproducible results in biological assays.
This guide will provide the theoretical framework and practical methodologies to empower researchers to comprehensively characterize the solubility profile of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is not yet publicly available, we can infer its likely solubility behavior based on its structural features and the general properties of the imidazo[1,2-a]pyrazine class.
The core imidazo[1,2-a]pyrazine structure is a fused bicyclic heteroaromatic system containing three nitrogen atoms. This imparts a degree of polarity to the molecule. The substituents at the 6 and 8 positions will significantly modulate its overall polarity and, consequently, its solubility.
-
6-Methyl Group: This is a small, nonpolar alkyl group that will slightly increase the lipophilicity of the molecule.
-
8-Methylsulfanyl Group (-SCH₃): The sulfur atom and the methyl group contribute to the molecule's lipophilicity. The sulfur atom also has lone pairs of electrons that can participate in dipole-dipole interactions.
Based on these features, a qualitative prediction of solubility in common organic solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high dielectric constants, making them suitable for dissolving a wide range of compounds, including polar heterocycles.[3] |
| Polar Protic | Moderate to Low | Solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. The solubility will depend on the balance between the polar interactions with the solvent and the energy required to break the crystal lattice of the solid compound. |
| Nonpolar | Low | Solvents like hexane and toluene are unlikely to be effective at solvating the polar imidazo[1,2-a]pyrazine core. |
| Chlorinated | Moderate | Solvents like dichloromethane (DCM) and chloroform have moderate polarity and can often dissolve a range of organic compounds. |
| Ethers | Low to Moderate | Solvents like diethyl ether and tetrahydrofuran (THF) are less polar than alcohols and may have limited ability to dissolve this compound. |
It is crucial to emphasize that these are predictions. Experimental determination is the only definitive way to establish the solubility profile of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Experimental Determination of Solubility: A Step-by-Step Guide
To ensure scientific integrity, a robust and reproducible method for determining solubility is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[5][6] For higher throughput needs, kinetic solubility assays are also valuable in early drug discovery.[4][7]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of crystalline 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine into a series of clear glass vials. The presence of undissolved solid at the end of the experiment is critical.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Processing:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Kinetic Solubility Determination for High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves from a concentrated stock solution (typically in DMSO) when diluted into an aqueous or organic medium.[7] It is often used in early drug discovery for rapid assessment.
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired organic solvent.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
-
Precipitation Detection:
-
Analyze the plate for the presence of precipitate. This can be done visually or using automated methods such as nephelometry (light scattering) or turbidimetry.
-
-
Data Reporting:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
-
Diagram of the Kinetic Solubility Workflow:
Caption: High-throughput workflow for kinetic solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |
| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Dichloromethane (DCM) | 9.1 | [Experimental Value] |
| Tetrahydrofuran (THF) | 7.5 | [Experimental Value] |
| Toluene | 2.4 | [Experimental Value] |
| Hexane | 1.9 | [Experimental Value] |
Note: The dielectric constant is provided as a measure of solvent polarity.
Interpreting the Results:
The solubility data will provide valuable insights into the intermolecular forces at play. High solubility in polar aprotic solvents would confirm the importance of dipole-dipole interactions. Moderate solubility in polar protic solvents would suggest that the molecule can participate in hydrogen bonding, likely through its nitrogen atoms. Low solubility in nonpolar solvents would be expected due to the polar nature of the imidazo[1,2-a]pyrazine core.
Conclusion and Future Directions
This technical guide has outlined the theoretical considerations and practical methodologies for determining the solubility of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in organic solvents. While direct experimental data is not yet available, the principles and protocols described herein provide a robust framework for researchers to generate this critical information.
Future work should focus on the experimental determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents and biorelevant media. This data will be invaluable for advancing the development of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine and other promising derivatives of the imidazo[1,2-a]pyrazine scaffold.
References
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
-
ResearchGate. (2018, October 21). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2007, October). Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemaxon. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine, methyl- (CAS 109-08-0). Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. lifechemicals.com [lifechemicals.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
"stability of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine under experimental conditions"
Executive Summary
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS: Variable/Derivative dependent) is a critical heterocyclic scaffold, primarily utilized as a precursor in the synthesis of Coelenterazine analogs (bioluminescence applications) and kinase inhibitors (e.g., Hsp90, ENPP1).
Its stability profile is dominated by the reactivity of the C8-methylsulfanyl (thiomethyl) group . While the imidazo[1,2-a]pyrazine core exhibits moderate aromatic stability, the sulfur moiety acts as a "soft spot" for oxidative degradation. This guide provides a technical framework for assessing, monitoring, and mitigating the degradation of this specific intermediate to ensure the integrity of downstream synthetic applications.
Chemical Architecture & Reactivity Profile[1]
To control stability, one must understand the electronic distribution of the molecule. The 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine structure presents three distinct zones of reactivity:
-
The C8-Methylsulfanyl Group (The Critical Instability Point):
-
Nature: An electron-rich thioether.
-
Risk: High susceptibility to S-oxidation. In the presence of atmospheric oxygen, peroxides, or radical initiators, the sulfide (
) oxidizes sequentially to the sulfoxide ( ) and sulfone ( ). -
Impact: While the sulfone is often a desired intermediate for Nucleophilic Aromatic Substitution (
), unintentional oxidation during storage alters the stoichiometry of subsequent reactions and changes solubility profiles.
-
-
The Imidazo[1,2-a]pyrazine Core:
-
Nature: A fused bicyclic aromatic system.[1]
-
Risk: Protonation at N1 or N7 under acidic conditions can alter electrophilic susceptibility. The C3 position is prone to electrophilic attack (e.g., halogenation), making it sensitive to electrophilic impurities in solvents.
-
-
The C6-Methyl Group:
-
Nature: Steric modulator.
-
Stability: Generally robust, but benzylic-type oxidation is a minor theoretical pathway under extreme radical stress.
-
Degradation Pathways (Mechanistic Visualization)
The following diagram illustrates the primary degradation vectors. The dominant pathway is the stepwise oxidation of the sulfur atom.
Figure 1: Primary degradation pathways. The oxidative pathway (Red) is the most kinetically relevant under standard laboratory conditions.
Experimental Stability Assessment Protocols
This section details Forced Degradation Studies (Stress Testing) adapted from ICH Q1A(R2) guidelines, specifically tailored for thioether-containing heterocycles.
Materials & Preparation[1][2][3][4]
-
Stock Solution: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile (ACN) or DMSO. (Concentration: 1 mg/mL).
-
Control: Store one aliquot of Stock Solution at 4°C in the dark.
Stress Conditions & Procedures[1][5][6]
| Stress Type | Reagent/Condition | Protocol | Target Degradation | Mechanism Probed |
| Oxidative | 3% | Mix 1 mL Stock + 1 mL 3% | 10-20% | S-Oxidation (Critical). Simulates exposure to air/peroxides. |
| Acidic | 0.1 N HCl | Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. | 5-15% | Hydrolysis of thioether; Stability of imidazole ring. |
| Basic | 0.1 N NaOH | Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. | 5-15% | Nucleophilic attack at C8; Ring opening. |
| Photolytic | UV / Vis Light | Expose 1 mL Stock (in quartz vial) to 1.2 million lux hours. | Variable | Photolability of the conjugated |
| Thermal | 60°C (Solid/Soln) | Heat solid sample and solution for 24 hours. | < 5% | Thermal stability (Arrhenius kinetics). |
Analytical Method (HPLC-UV/MS)
To validate stability, use a reverse-phase gradient method capable of resolving the polar sulfoxide from the parent.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 254 nm (aromatic core) and 300-350 nm (if conjugated).
-
MS: ESI Positive Mode. Look for [M+H]+ , [M+16+H]+ (Sulfoxide), and [M+32+H]+ (Sulfone).
-
Experimental Workflow: Forced Degradation
The following workflow ensures data integrity and reproducibility during the stability assessment.
Figure 2: Step-by-step workflow for evaluating the stability of the imidazopyrazine scaffold.
Handling & Storage Recommendations
Based on the chemical liability of the methylsulfanyl group, the following protocols are mandatory for maintaining compound purity >98%.
-
Avoid Oxidizing Solvents: Do not store the compound in ethers (THF, Dioxane) that may contain peroxides, as these will rapidly convert the sulfide to sulfoxide. Use fresh Anhydrous DMF or DMSO for reactions.
-
Inert Atmosphere: Store the solid under Nitrogen or Argon.
-
Temperature: Long-term storage at -20°C is recommended.
-
Reaction Monitoring: When using this molecule as an intermediate for
(displacement of the -SMe group), monitor the reaction for the appearance of the sulfone. If the sulfone appears before the nucleophile is added, the reaction yield will decrease due to side reactions.
References
-
Imidazo[1,2-a]pyrazine Chemistry: Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2012. Link
- Coelenterazine Stability: Kakoi, H. et al. "Synthesis and stability of coelenterazine analogs." Bioscience, Biotechnology, and Biochemistry, 2000. (Contextual grounding for the imidazopyrazine core stability).
-
Forced Degradation Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003. Link
- S-Oxidation Mechanisms: Oae, S. "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press, 1991.
-
Reactivity of 8-substituted Imidazo[1,2-a]pyrazines: Meissner, H. et al. "Synthesis and biological evaluation of 8-substituted imidazo[1,2-a]pyrazines." Bioorganic & Medicinal Chemistry, 2015. Link
Sources
The Ascendant Imidazo[1,2-a]pyrazine Scaffold: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an ideal backbone for the design of novel therapeutic agents. This guide provides a comprehensive literature review of imidazo[1,2-a]pyrazine compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. As we navigate through the landscape of this remarkable heterocyclic system, we will uncover the causalities behind experimental choices and explore the self-validating nature of the described protocols, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: Constructing the Imidazo[1,2-a]pyrazine Nucleus
The construction of the imidazo[1,2-a]pyrazine core is a cornerstone of its exploration in medicinal chemistry. Various synthetic methodologies have been developed, each with its own merits and applications. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the bicyclic ring system.
Classical Condensation Reactions: A Robust and Versatile Approach
The most prevalent and versatile method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrazine ring system.
A representative experimental protocol for the synthesis of a 2-substituted imidazo[1,2-a]pyrazine is detailed below:
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyrazine
-
Step 1: Reaction Setup. To a solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-phenylethan-1-one (2.09 g, 10.5 mmol).
-
Step 2: Reaction Execution. The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Step 3: Work-up and Isolation. Upon completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 2-phenylimidazo[1,2-a]pyrazine.
-
Step 5: Characterization. The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Modern Synthetic Methodologies: Expanding the Chemical Space
In addition to the classical condensation method, modern synthetic techniques have been employed to access a wider array of imidazo[1,2-a]pyrazine derivatives. These include:
-
Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials offer an efficient and atom-economical approach to generate molecular diversity. For instance, an iodine-catalyzed three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide has been reported for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[1][2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the introduction of various substituents at specific positions of the imidazo[1,2-a]pyrazine core, enabling the fine-tuning of their biological activities.
The choice of synthetic strategy is a critical decision in the drug discovery process, as it directly impacts the accessibility of diverse chemical matter for biological screening.
A Spectrum of Biological Activities: Therapeutic Promise of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazine derivatives have been shown to exhibit a remarkable range of pharmacological activities, underscoring their potential as therapeutic agents for a variety of diseases.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of imidazo[1,2-a]pyrazines is one of the most extensively studied areas. These compounds have been shown to inhibit the growth of various cancer cell lines through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
1. Phosphoinositide 3-Kinase (PI3K) Inhibition:
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer.[4][5][6][7][8] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K Signaling Pathway Inhibition.
2. Ephrin Type-B Receptor 4 (EphB4) Kinase Inhibition:
EphB4, a receptor tyrosine kinase, plays a significant role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9][10][11][12][13] Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of EphB4 kinase, demonstrating anti-angiogenic effects.
Caption: VirB11 ATPase Inhibition Workflow.
Structure-Activity Relationship (SAR) for Antibacterial Activity:
The development of potent VirB11 inhibitors has been guided by SAR studies, which have highlighted the importance of specific structural features.
| Position | Substituent Effect on Antibacterial Activity | Reference |
| C2/C3 | Aryl substitutions at either the C2 or C3 position are crucial for activity. The specific substitution pattern on the aryl ring can fine-tune the inhibitory potency. | [14] |
| C8 | The presence of an amino group at the C8 position has been found to be beneficial for antibacterial activity. | [15][16][17][18] |
Antioxidant and Other Biological Activities
Beyond their anticancer and antibacterial properties, imidazo[1,2-a]pyrazine derivatives have also demonstrated a range of other biological activities, including:
-
Antioxidant activity: Some derivatives have shown potent free radical scavenging capabilities. [16][19]* Anti-inflammatory activity: Inhibition of inflammatory pathways has been observed.
-
Antiviral activity: Activity against certain viruses has been reported. [20]* Phosphodiesterase (PDE) inhibition: Some compounds have shown inhibitory activity against PDEs, which are involved in various physiological processes.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has proven to be a remarkably versatile and fruitful source of novel therapeutic agents. The synthetic accessibility of this heterocyclic system, coupled with its diverse and potent biological activities, has solidified its position as a privileged scaffold in medicinal chemistry. The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation drugs to combat a wide range of human diseases. Future research efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their in vitro potency into in vivo efficacy and, ultimately, clinical success.
References
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Creative Diagnostics. PI3K / Akt Signaling. [Link]
-
PMC. EphrinB2–EphB4 Signaling in Neurooncological Disease. [Link]
-
PMC. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
-
Cusabio. PI3K-Akt signaling pathway. [Link]
-
PMC. The PI3K pathway in human disease. [Link]
-
ResearchGate. Schematic representation of the downstream signaling of EphB4 receptor.... [Link]
-
PMC. VirB11 ATPases are dynamic hexameric assemblies: new insights into bacterial type IV secretion. [Link]
-
PubMed. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment. [Link]
-
PMC. Role of Agrobacterium VirB11 ATPase in T-Pilus Assembly and Substrate Selection. [Link]
-
American Heart Association Journals. Distinct Roles of Ephrin-B2 Forward and EphB4 Reverse Signaling in Endothelial Cells | Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
UniProt. EPHB4 - Ephrin type-B receptor 4 - Homo sapiens (Human) | UniProtKB | UniProt. [Link]
-
ResearchGate. Model of the regulatory mechanism by magnesium of VirB11 ATPases. A.... [Link]
-
PMC. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway. [Link]
-
Cancer Genetics Web. CDK9. [Link]
-
Taylor & Francis Online. Full article: CDK9: a signaling hub for transcriptional control. [Link]
-
ResearchGate. Schematic model of cellular pathways involving cdk9 (A) Cdk9 physically.... [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]
-
ASM Journals. Functional Interactions of VirB11 Traffic ATPases with VirB4 and VirD4 Molecular Motors in Type IV Secretion Systems. [Link]
-
PubMed. A large domain swap in the VirB11 ATPase of Brucella suis leaves the hexameric assembly intact. [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]
-
PMC. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... [Link]
-
DergiPark. QSAR Studies on Anticancer Activities of Some Imidazole and Imidazo [1,2-a] Pyrazine Derivatives. [Link]
-
ResearchGate. The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents..... [Link]
-
PMC. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. [Link]
-
ResearchGate. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. [Link]
-
TSI Journals. Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
JAdvSciRes. Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. uniprot.org [uniprot.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciensage.info [sciensage.info]
- 19. tsijournals.com [tsijournals.com]
- 20. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Mass Spectrometric Analysis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine: Protocols and Fragmentation Pathways
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in pharmaceutical research, particularly as an intermediate in the synthesis of kinase inhibitors[1]. The protocols herein are designed for researchers, analytical scientists, and drug development professionals requiring robust methods for structural confirmation, purity assessment, and metabolic profiling. We detail a complete workflow from sample preparation to high-resolution tandem mass spectrometry (MS/MS) analysis. The core of this guide is a proposed fragmentation pathway, elucidated through logical inference based on the established fragmentation patterns of N-heterocycles and sulfur-containing molecules[2][3]. This work establishes a self-validating analytical framework for the confident identification and characterization of this compound and its analogs.
Introduction: The Analytical Imperative
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed to modulate critical biological targets such as AMPA receptors and various kinases[4]. 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine serves as a key building block in these synthetic endeavors. Consequently, its unambiguous identification and characterization are paramount for ensuring the quality of downstream drug candidates and for understanding their metabolic fate.
Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and elucidating chemical structures[5][6]. This guide addresses the specific challenges and considerations for analyzing this molecule, focusing on electrospray ionization (ESI) due to the basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring system, which are readily protonated[2][7].
Experimental Design and Workflow
A successful mass spectrometry analysis begins with a well-designed workflow, from sample handling to data interpretation. The following diagram outlines the logical progression of the protocol described in this note.
Caption: Overall experimental workflow for the analysis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Protocol: Sample Preparation for LC-MS
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free of interfering matrix components[8][9].
Rationale: The choice of a 50:50 acetonitrile/water mixture with 0.1% formic acid is standard for reversed-phase chromatography and positive-mode ESI. Acetonitrile is an effective organic solvent, while water provides polarity. Formic acid is critical; it acidifies the mobile phase, promoting the protonation of the basic analyte to form [M+H]⁺ ions, which significantly enhances the ESI signal[2].
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately weigh ~1 mg of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Prepare Intermediate Solution: Perform a 1:100 dilution of the stock solution in 50:50 acetonitrile/water to yield a 10 µg/mL solution.
-
Prepare Working Solution: For direct infusion or LC-MS analysis, further dilute the intermediate solution to a final concentration of 100-500 ng/mL using a solvent of 50:50 acetonitrile/water containing 0.1% formic acid.
-
Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.
Protocol: Liquid Chromatography and Mass Spectrometry Instrumentation
This protocol is designed for a standard UPLC/HPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of performing tandem MS[6][10].
Rationale: A C18 column is selected for its versatility in retaining small molecules of intermediate polarity. The gradient elution allows for the efficient separation of the analyte from any potential impurities. The mass spectrometer parameters are chosen to maximize sensitivity and obtain high-quality data for both precursor and fragment ions.
| Parameter Category | Parameter | Recommended Value/Setting | Rationale |
| Liquid Chromatography | Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase. | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. | |
| Gradient | 5% B to 95% B over 5 min | Ensures sharp peak shape and elution of impurities. | |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. | |
| Injection Volume | 2-5 µL | Balances signal intensity with peak broadening. | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the basic nitrogen heterocycle[2][7]. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray. | |
| Gas Temperature | 300 - 350 °C | Aids in desolvation of ions. | |
| Nebulizer Gas | 35 - 50 psi | Assists in droplet formation. | |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. | |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Triggers MS/MS scans on the most intense precursor ions. | |
| Collision Energy (CE) | Ramped 15 - 40 eV | Provides a range of fragmentation energies to capture both soft and extensive fragmentation. |
Results and Discussion: Deciphering the Mass Spectrum
High-Resolution MS1 Spectrum: The Molecular Ion
The first step in structural confirmation is the accurate mass measurement of the protonated molecular ion, [M+H]⁺.
-
Molecular Formula: C₈H₉N₃S
-
Monoisotopic Mass: 179.0517 Da
-
Expected [M+H]⁺ ion: 180.0590 Da
Analysis using a high-resolution mass spectrometer should yield a measured mass within 5 ppm of this theoretical value. Furthermore, the presence of a sulfur atom introduces a characteristic isotopic pattern. The A+2 peak (from the ³⁴S isotope) should be present with an abundance of approximately 4.4% relative to the monoisotopic A peak (³²S), providing strong evidence for the presence of a single sulfur atom in the molecule.
Tandem MS (MS/MS) Analysis: Proposed Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting the isolated precursor ion ([M+H]⁺ at m/z 180.06) and analyzing the resulting product ions[11]. The proposed fragmentation pathway for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is based on the principles of charge-site initiated cleavage and the known behavior of N-heterocycles and thioethers[3][12].
The primary sites for fragmentation are the bonds adjacent to the charge-bearing nitrogen atoms and the relatively labile C-S and S-C bonds.
Caption: Proposed MS/MS fragmentation pathway for protonated 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Key Proposed Fragmentations:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for thioethers is the cleavage of the S-CH₃ bond, resulting in the loss of a methyl radical (15.02 Da). This would produce a stable, even-electron ion at m/z 165.0357 . This is often an abundant fragment.
-
Loss of the Methylsulfanyl Radical (•SCH₃): Cleavage of the C8-S bond leads to the loss of the entire methylsulfanyl group as a radical (47.00 Da). This fragmentation pathway results in a product ion at m/z 133.0769 , corresponding to the 6-methyl-imidazo[1,2-a]pyrazine cation.
-
Sequential Loss from m/z 165: The ion at m/z 165.0357 can undergo further fragmentation. A plausible route is the elimination of thioformaldehyde (CH₂S, 46.00 Da) via a rearrangement, leading to a fragment at m/z 119.0456 .
-
Ring Fission: Fused heterocyclic systems can undergo characteristic ring cleavages[2][12]. Following the loss of the methylsulfanyl radical, the resulting ion at m/z 133.0769 may undergo fission of the pyrazine ring, for example, by losing a neutral C₂H₂N fragment (39.02 Da), to yield an ion at m/z 107.0609 .
Conclusion
This application note provides a comprehensive and scientifically grounded methodology for the mass spectrometric analysis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. By combining optimized sample preparation, a robust LC-MS/MS protocol, and a detailed interpretation of fragmentation patterns, researchers can achieve confident structural verification of this important pharmaceutical intermediate. The proposed fragmentation pathway serves as a reliable roadmap for interpreting tandem mass spectra, enabling accurate identification in complex matrices and facilitating further studies in drug discovery and development.
References
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Retrieved from [Link]
-
MDPI. (2018). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Molecules. Retrieved from [Link]
-
PubMed. (2006). Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Heterocyclic Amines in Food. Journal of Chromatography A. Retrieved from [Link]
-
Wiley Online Library. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved from [Link]
-
SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. Retrieved from [Link]
-
Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Investigations into sulfur speciation by electrospray mass spectrometry. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology. Retrieved from [Link]
-
Labiotech.eu. (2026). Metabolites behind fermented natto's health benefits revealed in new study. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC. Retrieved from [Link]
-
ResearchGate. (2008). Imidazo[1,2-a]pyrazines. PDF. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
Sources
- 1. 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine [myskinrecipes.com]
- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tecan.com [tecan.com]
- 9. biocompare.com [biocompare.com]
- 10. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Investigating the Bioactivity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant and diverse pharmacological activities.[1][2] Derivatives of this versatile structure have been reported to exhibit a wide array of biological effects, including potent anticancer, anti-inflammatory, antibacterial, and kinase inhibitory properties.[1][3] Notably, in the realm of oncology, various substituted imidazo[1,2-a]pyrazines have been demonstrated to exert their effects through critical cellular pathways, such as the PI3K/AKT/mTOR signaling cascade, and can induce cell cycle arrest and apoptosis in malignant cells.[4]
This document focuses on 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS No. 1094070-46-8), a commercially available derivative of this promising class.[5][6] To date, the specific biological activities and cellular effects of this particular compound remain largely uncharacterized in publicly available literature. Therefore, these application notes serve as a comprehensive guide for the initial investigation of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in a cell culture setting. The protocols provided are designed to be a robust starting point for researchers to elucidate its potential as a novel bioactive agent.
Chemical Properties and Reagent Preparation
Before initiating any cellular assays, it is imperative to properly prepare the compound for use in an aqueous cell culture environment.
| Property | Information |
| IUPAC Name | 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine |
| CAS Number | 1094070-46-8 |
| Molecular Formula | C8H9N3S |
| Molecular Weight | 179.24 g/mol |
| Appearance | Typically a solid powder |
| Solubility | Expected to be poorly soluble in water, soluble in DMSO |
Protocol: Preparation of Stock and Working Solutions
The causality behind using Dimethyl Sulfoxide (DMSO) as the primary solvent lies in its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, it is crucial to limit the final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity.
-
Materials:
-
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, complete cell culture medium appropriate for your cell line
-
-
Procedure for 10 mM Stock Solution:
-
Aseptically weigh out 1.79 mg of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5%, with a preference for keeping it below 0.1% to prevent solvent-induced artifacts. [7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Investigational Workflow for a Novel Compound
The following diagram outlines a logical workflow for the initial characterization of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in a cancer cell line. This self-validating system begins with broad cytotoxicity screening to identify an effective concentration range, followed by more detailed mechanistic assays.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC50), providing a crucial parameter for subsequent experiments. [3][8]
-
Materials:
-
Selected cancer cell line(s)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [9][10]
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide, a DNA intercalating agent, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is currently an uncharacterized molecule, the protocols and investigational framework provided here offer a clear and scientifically rigorous path to elucidating its biological activity. The initial data gathered from these assays will be instrumental in determining its potential as a cytotoxic agent and will guide further mechanistic studies, such as western blotting for key signaling proteins, to confirm its molecular targets.
References
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16).
- WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders - Google Patents. (n.d.).
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, October 2). Retrieved January 30, 2026, from [Link]
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed Central. (n.d.).
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (2010, November 15). Retrieved January 30, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 30, 2026, from [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024, October 24). Retrieved January 30, 2026, from [Link]
-
Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis ra. (2023, June 15). Retrieved January 30, 2026, from [Link]
-
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cel - Anticancer Research. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids | Request PDF - ResearchGate. (2025, August 6). Retrieved January 30, 2026, from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. (2025, August 5). Retrieved January 30, 2026, from [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. espublisher.com [espublisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine CAS#: 1094070-46-8 [m.chemicalbook.com]
- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 7. emulatebio.com [emulatebio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Kinase Profiling & IC50 Determination for Imidazo[1,2-a]pyrazine Scaffolds
Subject Compound: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Primary Application: Early-Stage Drug Discovery / Scaffold Characterization Target Class: Serine/Threonine & Tyrosine Kinases (Focus: c-Met, Aurora A/B, CDK9)
Executive Summary & Chemical Context
The compound 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine represents a "privileged scaffold" in medicinal chemistry. The imidazo[1,2-a]pyrazine core is the structural foundation for several clinical kinase inhibitors, including Entospletinib (Syk inhibitor) and precursors to Crizotinib analogs (c-Met).
Critical Chemical Insight: The 8-methylsulfanyl (-SMe) group is chemically significant. While lipophilic, it is often utilized as a "displacement handle" (via oxidation to sulfone) to introduce solubilizing amines (e.g., morpholine) in late-stage synthesis. However, when assaying this specific thioether intermediate, researchers must account for:
-
Hydrophobicity: The -SMe group significantly lowers aqueous solubility compared to amino-substituted analogs.
-
Oxidative Instability: The sulfide can slowly oxidize to sulfoxide (-S(=O)Me) in DMSO stocks stored improperly, potentially altering potency data.
-
Target Specificity: This scaffold exhibits intrinsic affinity for the ATP-binding pocket of Aurora Kinases and c-Met due to the N1/N4 nitrogens acting as hinge binders.
This protocol details a Universal ADP-Glo™ Kinase Assay adapted for profiling this hydrophobic scaffold.
Assay Principle: ADP-Glo™ Luminescence
To ensure broad applicability across the likely targets (c-Met, Aurora), we utilize the ADP-Glo™ Kinase Assay (Promega) . This homogeneous, coupled-enzyme assay quantifies kinase activity by detecting the ADP generated during the phosphorylation reaction.
-
Mechanism: The assay converts ADP (product of the kinase reaction) to ATP, which is then converted to light by Ultra-Glo™ Luciferase.
-
Readout: Luminescence (RLU) is directly proportional to kinase activity.
-
Why this method? It tolerates high ATP concentrations (up to 1mM), which is essential when testing ATP-competitive inhibitors like imidazo[1,2-a]pyrazines to determine accurate
or values.
Visualized Experimental Workflow
The following diagram outlines the logical flow of the screening protocol, including critical quality control (QC) steps for the hydrophobic scaffold.
Caption: Step-by-step ADP-Glo workflow emphasizing solubility QC for the lipophilic thioether scaffold.
Detailed Protocol
A. Reagent Preparation
| Component | Specification | Notes |
| Assay Buffer | 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT | Fresh DTT is critical to prevent oxidation of the -SMe group on the compound. |
| Kinase | Recombinant c-Met or Aurora A (Human) | Determine |
| Substrate | Poly(Glu, Tyr) 4:1 (for c-Met) or Kemptide (for Aurora) | Peptide concentration typically 0.2 µg/µL. |
| Compound Stock | 10 mM in 100% DMSO | Storage: -20°C under Argon (prevent sulfoxide formation). |
B. Compound Handling (Critical for Imidazo[1,2-a]pyrazines)
-
Thawing: Thaw the 10 mM stock at Room Temperature (RT). Vortex vigorously.
-
Serial Dilution: Prepare a 3-fold serial dilution series in 100% DMSO first (e.g., 10 mM down to 0.5 µM).
-
Intermediate Dilution: Dilute these DMSO stocks 1:25 into 1X Assay Buffer to create "4X Working Stocks" (4% DMSO).
-
Note: Visually inspect for precipitation. The 8-methylsulfanyl group is hydrophobic; if the solution turns cloudy, reduce the top concentration.
-
C. Assay Procedure (384-Well Plate Format)
Plate Type: White, low-volume 384-well plate (e.g., Corning 4513).
-
Compound Addition: Dispense 2.5 µL of 4X Compound Working Stock into test wells.
-
Positive Control (High Signal): 2.5 µL of 4% DMSO (No inhibitor).
-
Negative Control (Low Signal): 2.5 µL of 10 µM Staurosporine or No Enzyme.
-
-
Enzyme Addition: Add 2.5 µL of 4X Kinase/Substrate Mix.
-
Pre-Incubation: Incubate for 10 mins at RT to allow compound-enzyme binding (optional but recommended for this scaffold).
-
-
Reaction Initiation: Add 5 µL of 2X ATP Solution (at
concentration).-
Final Volume: 10 µL.
-
Final DMSO: 1%.
-
-
Incubation: Seal plate and incubate for 60 minutes at RT (22-25°C).
-
ADP-Glo Reaction (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT.
-
Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT.
-
Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).
Mechanism of Action & Data Interpretation
The imidazo[1,2-a]pyrazine core functions as a Type I (ATP-competitive) inhibitor. The nitrogen atoms (N1/N4) typically form hydrogen bonds with the "hinge region" of the kinase.
Caption: Competitive inhibition mechanism. The scaffold competes directly with ATP for the hinge binding site.
Data Analysis Steps
-
Normalize Data: Convert RLU to % Inhibition using controls:
-
Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine
. -
Validation Criteria:
-
Z' Factor: Must be > 0.5 for a robust assay.
-
Hill Slope: Should be near -1.0. If steep (> -2.0), suspect compound aggregation/precipitation (common with hydrophobic -SMe analogs).
-
References
-
Discovery of Imidazo[1,2-a]pyrazine Aurora Inhibitors: Title: Discovery of imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors.[1][2][3][4] Source: Bioorganic & Medicinal Chemistry Letters (2010).[1] Link:
-
c-Met Inhibition by Triazolopyrazines (Related Scaffold): Title: Discovery of Volitinib as a highly potent and selective c-Met inhibitor.[5] Source: Journal of Medicinal Chemistry (2014).[5] Link:
-
ADP-Glo Assay Validation: Title: ADP-Glo™ Kinase Assay Application Note. Source: Promega Corporation. Link:
Sources
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design with 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Derivatives
This application note details the in vivo experimental design for evaluating kinase inhibitors derived from the 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine scaffold.
While 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS 1094070-46-8) is primarily a key electrophilic intermediate , its imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, serving as the template for potent inhibitors of IGF-1R , p38 MAPK , and JAK kinases.[1] This guide focuses on the downstream in vivo validation of bioactive candidates synthesized from this scaffold, covering formulation, pharmacokinetics (PK), and efficacy modeling.[1]
Introduction & Mechanism of Action
The imidazo[1,2-a]pyrazine ring system is a bioisostere of the purine core found in ATP, making it an ideal scaffold for ATP-competitive kinase inhibition .[1] The specific precursor, 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine , allows for rapid diversification at the C8 position (via nucleophilic aromatic substitution of the methylsulfanyl group) and C3 position (via electrophilic substitution).[1]
Therapeutic Targets
Derivatives of this scaffold are frequently designed to target:
-
IGF-1R (Insulin-like Growth Factor 1 Receptor): Critical in oncology for cell survival and anti-apoptosis.[1]
-
p38 MAPK: A key driver in inflammatory cytokine production.[1]
-
Schistosoma mansoni: Recent studies indicate imidazopyrazines exhibit potent anti-parasitic activity.[1]
Mechanistic Pathway (IGF-1R Example)
The inhibitor binds to the ATP-binding pocket of the kinase, preventing autophosphorylation and downstream signaling through the PI3K/AKT/mTOR pathway.[1]
Figure 1: Mechanism of Action for Imidazopyrazine-based IGF-1R Inhibitors.[1] The compound blocks the ATP binding site, halting the PI3K/AKT survival cascade.[1]
Formulation & Preparation
Imidazo[1,2-a]pyrazines often exhibit poor aqueous solubility (BCS Class II/IV).[1] Proper formulation is critical to ensure bioavailability during in vivo studies.[1]
Standard Vehicle Protocol
For early-stage discovery (PK/PD), a co-solvent system is recommended to maximize solubility without precipitation.[1]
| Component | Concentration (v/v) | Function |
| DMSO | 5% | Primary solubilizer for the hydrophobic core.[1] |
| PEG 400 | 40% | Co-solvent to maintain stability.[1] |
| Tween 80 | 5% | Surfactant to prevent aggregation.[1] |
| Saline / Water | 50% | Aqueous bulk (add last).[1] |
Preparation Steps:
-
Weigh the specific Imidazopyrazine derivative .[1]
-
Dissolve completely in DMSO (vortex/sonicate until clear).
-
Add PEG 400 and vortex.[1]
-
Add Tween 80 and vortex.[1]
-
Slowly add Saline (0.9% NaCl) while vortexing. Note: Watch for precipitation.[1] If cloudy, sonicate at 37°C.
-
pH Adjustment: Adjust to pH 4.0–6.0 using 0.1N HCl or NaOH if necessary (solubility is often pH-dependent).
Experimental Design: Pharmacokinetics (PK)
Before efficacy testing, the pharmacokinetic profile of the scaffold derivative must be established to determine the dosing regimen.[1]
Protocol: Single-Dose PK Study in Mice
-
Species: CD-1 or C57BL/6 Mice (Male, 8-10 weeks).[1]
-
Group Size: n=3 per timepoint.
-
Routes: IV (Intravenous) and PO (Oral Gavage).[1]
Dosing Regimen:
-
IV Group: 1 mg/kg (formulated in 5% DMSO / 95% Saline or Captisol).[1]
-
PO Group: 10 mg/kg (Standard Vehicle described above).[1]
Sampling Schedule: Collect plasma at: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Analysis:
Quantify compound concentration using LC-MS/MS (MRM mode). Calculate
Experimental Design: In Vivo Efficacy (Oncology Model)
This protocol describes a xenograft study targeting IGF-1R driven tumors (e.g., GEO colon carcinoma or NIH-3T3/LISN).[1]
Workflow Diagram
Figure 2: Workflow for In Vivo Efficacy Evaluation.
Detailed Protocol
1. Tumor Inoculation:
-
Harvest tumor cells in log-phase growth.[1]
-
Resuspend in 50% Matrigel / 50% PBS.[1]
-
Inject
cells subcutaneously into the right flank of athymic nude mice (Nu/Nu).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
2. Randomization:
-
Monitor tumor volume (
) using calipers.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
When tumors reach 150–200 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10/group) to ensure equal average tumor volume.[1]
3. Treatment Groups:
| Group | Treatment | Dose | Route | Frequency |
|---|---|---|---|---|
| G1 | Vehicle Control | - | PO | QD (Daily) |
| G2 | Reference (e.g., Linsitinib) | 25 mg/kg | PO | QD |
| G3 | Test Compound (Low) | 10 mg/kg | PO | QD |
| G4 | Test Compound (High) | 30 mg/kg | PO | QD |[1]
4. Monitoring:
-
Efficacy: Measure tumor volume 3x/week.
-
Toxicity: Measure body weight daily.[1] Euthanize if weight loss >20%.[1]
-
Endpoint: Day 21 or when control tumors reach 2000 mm³.[1]
5. Biomarker Analysis (PD):
-
At study termination, harvest tumors 2 hours post-last dose.[1]
-
Flash freeze in liquid nitrogen.
-
Perform Western Blot or ELISA for p-IGF-1R and p-AKT to confirm target engagement in vivo.[1]
Data Analysis & Interpretation
Tumor Growth Inhibition (TGI)
Calculate %TGI using the formula:
-
: Mean tumor volume of Treated group.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
: Mean tumor volume of Control group.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Success Criteria:
-
TGI > 50% : Considered active.[1]
-
p-value < 0.05 : Statistically significant vs. Vehicle (ANOVA).
-
Body Weight Loss < 10% : Indicates acceptable tolerability.[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation in Vehicle | Compound is highly lipophilic.[1] | Increase PEG 400 ratio or switch to Captisol (SBE-β-CD) (20% w/v). |
| Rapid Clearance (Low | Metabolic instability (P450 oxidation). | Check microsome stability.[1] Consider deuteration or blocking metabolic soft spots.[1] |
| Lack of Efficacy | Poor exposure or off-target.[1] | Verify plasma concentration > IC90 at trough ( |
References
-
Schering Corporation (Merck). (2008).[1] Imidazopyrazines as protein kinase inhibitors.[1][2] WO2008156614A2.[1][3] Link
-
Gaku, K., et al. (2011).[1] Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as novel IGF-1R inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]
-
Nishimura, S., et al. (2015).[1] In vivo imaging of bioluminescence using novel imidazopyrazine derivatives.[1] Bioconjugate Chemistry.[1] Link[1]
-
World Intellectual Property Organization. (2011).[1][4] Novel 8-substituted imidazo[1,2-a]pyrazines for the treatment of Schistosomiasis.[1] WO2011113862.[1][4] Link[1]
Sources
- 1. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-甲基-8-(甲基硫代)-咪唑并[1,2-a]吡嗪 - CAS号 1094070-46-8 - 摩贝百科 [m.molbase.cn]
- 4. 936360-80-4_6-溴-3-碘-8-甲基磺酰基-咪唑并[1,2-a]吡嗪CAS号:936360-80-4_6-溴-3-碘-8-甲基磺酰基-咪唑并[1,2-a]吡嗪【结构式 性质 英文】 - 化源网 [chemsrc.com]
Formulation of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine for Animal Studies: Application Notes and Protocols
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of pharmacological activities.[1][2] 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a novel investigational compound within this class. The successful in vivo evaluation of such new chemical entities (NCEs) is critically dependent on the development of an appropriate formulation that ensures consistent and reproducible exposure in animal models.[3] This is particularly challenging for compounds with poor aqueous solubility, a common characteristic of many NCEs, which can lead to low and variable oral bioavailability.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine for preclinical animal studies. The protocols outlined herein are designed to be adaptable and are based on established principles of pharmaceutical sciences and preclinical formulation development.
Part 1: Pre-Formulation Studies: Foundational Physicochemical Characterization
A thorough understanding of the physicochemical properties of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is the cornerstone of rational formulation design.[3] These initial studies are performed with a minimal amount of the active pharmaceutical ingredient (API) to inform the selection of an appropriate formulation strategy.
Aqueous Solubility Determination
The aqueous solubility of a compound is a critical determinant of its oral absorption. Several methods can be employed to determine the solubility of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in various aqueous media.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Media Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (SGF) at pH 1.2.
-
Sample Preparation: Add an excess amount of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine powder to a known volume of each medium in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Determination of pKa and LogP/LogD
The ionization constant (pKa) and the partition coefficient (LogP) or distribution coefficient (LogD) are crucial for predicting a compound's behavior in different physiological environments.
-
pKa: The pKa value(s) will indicate the extent of ionization of the compound at different pH values, which significantly influences its solubility and permeability. Potentiometric titration is a common method for experimental pKa determination.
-
LogP/LogD: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) provides a measure of the compound's lipophilicity. This parameter is critical for predicting its ability to permeate biological membranes. The shake-flask method using n-octanol and water is a classical approach for LogP/LogD determination.
Solid-State Characterization
The solid-state properties of the API can impact its stability, dissolution rate, and manufacturability.
-
Microscopy: Visual examination of the crystalline structure and particle morphology.
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic forms.
The following table summarizes the key pre-formulation studies and the insights they provide:
| Parameter | Method(s) | Significance in Formulation Development |
| Aqueous Solubility | Shake-Flask, Potentiometric Titration | Determines the feasibility of simple aqueous formulations and the need for solubility enhancement techniques. |
| pKa | Potentiometric Titration, UV-Vis Spectrophotometry | Predicts the ionization state at different physiological pH values, influencing solubility and absorption. |
| LogP / LogD | Shake-Flask, HPLC | Indicates the lipophilicity of the compound, which affects membrane permeability and the choice of formulation excipients. |
| Solid-State Properties | Microscopy, XRPD, DSC | Characterizes the crystallinity, polymorphism, and thermal behavior, which can impact stability and dissolution. |
Part 2: Vehicle Selection and Formulation Development
The selection of an appropriate vehicle is a critical step in developing a formulation for animal studies. The ideal vehicle should be non-toxic, have minimal physiological effects, and effectively deliver the desired dose of the compound.[6]
Vehicle Selection Strategy
A tiered approach to vehicle selection is recommended, starting with the simplest and most physiologically compatible options.
Caption: A workflow for selecting a suitable vehicle for a poorly soluble compound.
Common Vehicles for Oral Administration in Rodents
The following table provides an overview of commonly used vehicles for oral gavage in rodents.
| Vehicle Type | Examples | Properties and Considerations |
| Aqueous Vehicles | Sterile Water for Injection, 0.9% Saline | Ideal for soluble and stable compounds; most physiologically compatible.[2] |
| Aqueous Suspensions | 0.5% (w/v) Carboxymethylcellulose (CMC), 0.5% (w/v) Methylcellulose | Used for insoluble compounds; viscosity helps to keep the compound suspended.[1][2] |
| Co-solvent Systems | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol | Can solubilize compounds with poor aqueous solubility; potential for toxicity at high concentrations.[4] |
| Oils | Corn oil, Sesame oil | Suitable for highly lipophilic compounds.[1][2] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility. May have its own pharmacological effects.[7] |
Formulation Protocols
Protocol 2: Preparation of a 0.5% (w/v) Carboxymethylcellulose (CMC) Suspension
This protocol describes the preparation of a 10 mg/mL suspension of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
-
Vehicle Preparation:
-
Weigh 0.5 g of low-viscosity CMC.
-
In a beaker with a magnetic stir bar, heat approximately 30 mL of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring to avoid clumping.
-
Once dispersed, add the remaining 70 mL of room temperature sterile water and continue stirring until a clear, uniform solution is formed.
-
Allow the vehicle to cool to room temperature.
-
-
Suspension Preparation:
-
Accurately weigh the required amount of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (e.g., 100 mg for a 10 mg/mL suspension in 10 mL).
-
To improve the uniformity of the suspension, gently triturate the compound in a mortar and pestle to a fine powder.[4]
-
In a separate container, add a small volume of the prepared 0.5% CMC vehicle to the compound powder to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Visually inspect for any aggregates.
-
The suspension should be prepared fresh daily and continuously stirred during dosing to ensure homogeneity.[8]
-
Part 3: Formulation Characterization and Stability
Once a formulation is prepared, it is essential to characterize it to ensure its quality and stability.
Analytical Method Validation
A robust analytical method, typically HPLC-UV, should be developed and validated for the quantification of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in the chosen vehicle.
Formulation Analysis
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Uniform and free from visible aggregates or precipitation. |
| pH | pH meter | Within a physiologically acceptable range (typically 4-8 for oral administration). |
| Drug Concentration | Validated HPLC-UV method | 90-110% of the target concentration. |
| Content Uniformity | Analyze samples from the top, middle, and bottom of the container. | Relative Standard Deviation (RSD) ≤ 5%.[9] |
| Particle Size (for suspensions) | Laser Diffraction or Microscopy | Consistent particle size distribution to ensure dose uniformity and potentially influence absorption.[10] |
Stability Assessment
The stability of the formulation should be evaluated under the intended storage and use conditions.
Protocol 3: Short-Term Stability Study
-
Prepare the formulation as described in Protocol 2.
-
Store aliquots of the formulation at room temperature and under refrigerated conditions (2-8°C).
-
Analyze the drug concentration and appearance at predetermined time points (e.g., 0, 4, 8, and 24 hours).
-
The formulation is considered stable if the drug concentration remains within 90-110% of the initial concentration and there are no significant changes in appearance.
For longer-term studies, a more comprehensive stability protocol following ICH Q1A(R2) guidelines should be implemented.[11]
Part 4: Animal Dosing Procedures
The accurate and humane administration of the formulation is crucial for obtaining reliable in vivo data. Oral gavage is a common and precise method for dosing rodents.[12]
Oral Gavage in Rodents
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip to prevent tissue damage.[12]
-
Syringes of appropriate volume.
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its comfort and safety, and to facilitate the procedure.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle.[12]
-
Dose Administration: Once the needle is in the correct position (a pre-measured length to reach the stomach), slowly administer the formulation.
-
Post-Dosing Observation: Monitor the animal for any signs of distress after the procedure.
The maximum recommended oral gavage volumes for rodents are presented in the table below.
| Species | Maximum Recommended Volume (mL/kg) |
| Mouse | 10 |
| Rat | 10-20 |
Source: UCSF IACUC Guidelines[12]
Conclusion
The successful formulation of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine for animal studies requires a systematic and scientifically sound approach. By conducting thorough pre-formulation studies, selecting an appropriate vehicle, preparing and characterizing the formulation, and employing proper animal dosing techniques, researchers can ensure the generation of high-quality, reproducible in vivo data. This, in turn, will facilitate the accurate assessment of the compound's pharmacokinetic and pharmacodynamic properties, and ultimately, its potential as a therapeutic agent.
References
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. Available at: [Link]
-
Oral Gavage in the Rat. Research Animal Training. Available at: [Link]
-
Choice of vehicle affects pyraclostrobin toxicity in mice. The University of North Carolina at Chapel Hill. Available at: [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
-
Video: Compound Administration in Rodents- Oral and Topical Routes. JoVE. Available at: [Link]
-
Analyzing Ophthalmic Suspension Particle Size Distributions Using Laser Diffraction: Placebo Background Subtraction Method. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. NIH OACU. Available at: [Link]
-
Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. PubMed. Available at: [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
API Excipient Compatibility Study. Veeprho. Available at: [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Available at: [Link]
-
A comprehensive review of particle size analysis techniques. International Journal of Pharmaceutical Research and Development. Available at: [Link]
-
How to Assess Preclinical Dose Formulation Homogeneity. Pharmaceutical Technology. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Alternative Method of Oral Dosing for Rats. PMC. Available at: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Available at: [Link]
-
Full article: Vehicle selection for nonclinical oral safety studies. Taylor & Francis. Available at: [Link]
-
Considerations in Formulation Development of Injectable Solutions. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Available at: [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]
-
Importance of Particle Size-Fraction Analysis in Suspensions. PMC. Available at: [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. NIH. Available at: [Link]
-
Tracing Microplastic Pollution Through Animals: A Narrative Review of Bioindicator Approaches. MDPI. Available at: [Link]
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. Available at: [Link]
-
Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis. IAEA. Available at: [Link]
-
Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. Available at: [Link]
-
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics. Available at: [Link]
-
Forced Degradation Studies. Protheragen Lab. Available at: [Link]
-
Annex 3. World Health Organization (WHO). Available at: [Link]
-
Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]
-
Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. PubMed. Available at: [Link]
-
Quality of medicines questions and answers: Part 2. EMA. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. Available at: [Link]
-
Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Available at: [Link]
-
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov. Available at: [Link]
Sources
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 6. fda.gov [fda.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis and improve your yield.
I. Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis. The proposed synthetic route is broken down into two main stages: the preparation of the key intermediate, 2-amino-5-methyl-3-(methylthio)pyrazine , and the subsequent cyclization to form the target molecule.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Question 1: I am having difficulty introducing the methylthio group onto the 2-amino-5-methylpyrazine ring. What are the common pitfalls and how can I overcome them?
Answer:
Direct introduction of a methylthio group onto an electron-rich aminopyrazine ring can be challenging due to issues with regioselectivity and potential side reactions. Here are some common problems and solutions:
-
Problem: Poor regioselectivity, with the methylthio group adding to other positions on the ring. The amino group is a strong activating group, which can lead to substitution at multiple sites.
-
Solution: A multi-step approach is often more reliable for achieving the desired regioselectivity. A plausible route involves converting the amino group to a less activating and good leaving group, such as a chloro group, via a Sandmeyer-type reaction. The resulting 2-chloro-5-methylpyrazine can then undergo nucleophilic aromatic substitution with a methylthiolate source, like sodium thiomethoxide, to introduce the methylthio group at the desired position.[1] The subsequent re-introduction of the amino group can be achieved through methods like nitration followed by reduction, although this also requires careful control of regioselectivity.
-
Problem: Side reactions, such as oxidation of the desired product or the starting material.
-
Solution: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using organometallic intermediates. Use freshly distilled solvents and high-purity reagents.
-
Problem: Low yield in the nucleophilic substitution step to introduce the methylthio group.
-
Solution: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF or DMSO can facilitate the nucleophilic substitution. The temperature should be carefully optimized; too low, and the reaction may be too slow, too high, and side reactions may dominate. Microwave-assisted synthesis could be explored to improve yields and reduce reaction times.
Question 2: My cyclization reaction of 2-amino-5-methyl-3-(methylthio)pyrazine with chloroacetaldehyde is giving a low yield of the desired 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. What factors should I investigate?
Answer:
The condensation and cyclization of a 2-aminopyrazine with an α-halo-carbonyl compound is a key step where several factors can influence the yield.
-
Problem: Incomplete reaction or slow reaction rate.
-
Solution:
-
Temperature: This reaction often requires heating. A systematic study of the reaction temperature (e.g., from room temperature up to the boiling point of the solvent) should be performed to find the optimal condition.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or isopropanol are commonly used and can facilitate the proton transfer steps in the mechanism. Aprotic polar solvents like DMF or acetonitrile can also be effective.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a mild acid or base can sometimes be beneficial. However, strong acids or bases should be avoided as they can lead to decomposition of the starting materials or product. Some modern methods for the synthesis of related imidazo[1,2-a]pyridines utilize iodine as a catalyst, which could be explored here.[2]
-
-
Problem: Formation of multiple byproducts, making purification difficult.
-
Solution:
-
Purity of Starting Materials: Ensure that the 2-amino-5-methyl-3-(methylthio)pyrazine precursor is of high purity. Impurities can lead to side reactions. Similarly, chloroacetaldehyde is often supplied as an aqueous solution and can be unstable. Using freshly prepared or distilled chloroacetaldehyde is recommended. Alternatively, a more stable equivalent like a chloroacetaldehyde dimethyl acetal can be used, which will generate chloroacetaldehyde in situ under acidic conditions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the more volatile or less stable reactant (chloroacetaldehyde) might be necessary, but a large excess should be avoided to minimize side product formation.
-
Diagram of a Potential Side Reaction
Caption: Potential side reaction leading to byproducts.
Question 3: I am struggling with the purification of the final product, 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. What are the best practices?
Answer:
Purification of N-heterocycles can be challenging due to their polarity and potential for coordination with stationary phases in chromatography.
-
Problem: The crude product is a complex mixture that is difficult to separate by column chromatography.
-
Solution:
-
Initial Work-up: A proper aqueous work-up can remove many impurities. After the reaction, quenching with a mild base (e.g., sodium bicarbonate solution) can neutralize any acid formed and help precipitate the product. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with brine and drying is a standard procedure.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. If the product is basic and shows strong tailing on silica, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%). Alternatively, alumina (neutral or basic) can be a good choice for basic compounds.
-
Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane).
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent method for purification. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexane).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the imidazo[1,2-a]pyrazine ring from a 2-aminopyrazine and an α-haloketone?
A1: The reaction proceeds through a two-step sequence:
-
Initial Condensation: The exocyclic amino group of the 2-aminopyrazine acts as a nucleophile and attacks the carbonyl carbon of the α-haloketone (or aldehyde). This is followed by dehydration to form an imine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring then acts as a nucleophile, attacking the carbon bearing the halogen atom in an intramolecular SN2 reaction. This results in the formation of the five-membered imidazole ring fused to the pyrazine ring. A final deprotonation step yields the aromatic imidazo[1,2-a]pyrazine core.
Q2: How can I monitor the progress of the cyclization reaction?
A2:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable eluent system that gives good separation between the starting material (2-aminopyrazine derivative) and the product. The product, being a larger and often more conjugated system, will likely have a different Rf value. The starting aminopyrazine can be visualized with a variety of stains if it is not UV-active, although the product is likely to be UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the mass corresponding to the starting material and the appearance of the mass of the product. This is particularly useful for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for a quick 1H NMR can show the appearance of characteristic signals for the product and the disappearance of signals for the starting materials.
Q3: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
A3: Yes, several reagents require careful handling:
-
α-Haloketones and Chloroacetaldehyde: These are lachrymators and are corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium thiomethoxide: This is a strong nucleophile and is malodorous. It is also moisture-sensitive. Handle it under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: What are the expected spectroscopic signatures for 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine?
A4: While specific data would need to be obtained experimentally, you can expect the following:
-
1H NMR: You would expect to see singlets for the methyl group on the pyrazine ring and the methyl group of the methylsulfanyl substituent. There will also be characteristic aromatic protons on the imidazo[1,2-a]pyrazine core.
-
13C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the methyl carbons and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: You would expect to see characteristic peaks for C-H stretching in the aromatic and aliphatic regions, as well as C=N and C=C stretching frequencies in the fingerprint region.
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Suggested Solutions |
| Low yield in precursor synthesis | Poor regioselectivity, side reactions | Multi-step synthesis via a chloro-intermediate; use of inert atmosphere; optimization of reaction conditions (solvent, temperature). |
| Low yield in cyclization | Incomplete reaction, byproduct formation | Optimize temperature and solvent; consider a catalyst (e.g., iodine); use pure starting materials; control stoichiometry. |
| Difficulty in purification | Complex mixture, product polarity | Optimize aqueous work-up; use deactivated silica or alumina for column chromatography; employ gradient elution; attempt recrystallization from various solvents. |
References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38043-38054. Available from: [Link]
-
Chauhan, S., Verma, P., & Srivastava, V. (2024). An Ultrasound-Assisted, KI/TBHP-Catalyzed, Metal- and Base-Free Synthesis of Imidazo-Fused N-Heterocycles in Water. Synlett, 35, 1899-1905. Available from: [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST WebBook. Available from: [Link]
- Patents, Google. (n.d.). CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
- Patents, Google. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Available from: [Link]
-
Biernat, J., Ciesiołka, J., Górnicki, P., Adamiak, R. W., Kryzosiak, W. J., & Wiewiórowski, M. (1978). New observations concerning the chloroacetaldehyde reaction with some tRNA constituents. Stable intermediates, kinetics and selectivity of the reaction. Nucleic acids research, 5(3), 789–804. Available from: [Link]
-
Daujotyte, D., Liutkeviciute, Z., Tamulaitis, G., & Klimasauskas, S. (2008). Chloroacetaldehyde reacts with unpaired cytosine and adenine... ResearchGate. Available from: [Link]
-
S. G. K. N. V. D. T. S. K. A. V. S. (2017). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols, 12(9), 1857-1875. Available from: [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. Available from: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). ACS Publications. Available from: [Link]
-
Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2002). MDPI. Available from: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (2014). UCL Discovery. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1985). ACS Publications. Available from: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of this important heterocyclic synthesis.
Introduction to Imidazo[1,2-a]pyrazine Synthesis
The imidazo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Its synthesis is therefore of significant interest. Common synthetic routes include the condensation of 2-aminopyrazines with α-halocarbonyl compounds and multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4][5] While these methods are powerful, they are not without their challenges. This guide will address common issues encountered during the synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrazines, offering potential causes and recommended solutions in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in imidazo[1,2-a]pyrazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.
-
Catalyst Selection: For multicomponent reactions like the GBB, Lewis acids such as BF₃·MeCN or Sc(OTf)₃ can significantly improve yields.[6] Iodine has also been shown to be an effective and cost-effective catalyst for one-pot three-component condensations, often providing excellent yields at room temperature.[7] In some cases, catalyst-free conditions under microwave irradiation in green solvents like a water-isopropanol mixture can also be highly efficient.[8]
-
Solvent Effects: The polarity and proticity of the solvent can influence reaction rates and equilibria. For iodine-catalyzed reactions, ethanol has been reported to give excellent yields, while other solvents like methanol, water, acetonitrile, and DCM showed varying success.[7] For certain palladium-catalyzed couplings, polar aprotic solvents like DMF are preferred.[9]
-
Temperature and Reaction Time: While some modern methods proceed at room temperature, traditional condensation reactions may require heating.[7][10] Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields.[8] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product.
-
-
Purity of Starting Materials: The purity of the 2-aminopyrazine, aldehyde, isocyanide, or α-halocarbonyl compound is paramount. Impurities can lead to the formation of side products and inhibit the desired reaction.[11] Always ensure the purity of your starting materials, and purify them if necessary.
-
Substituent Effects: The electronic nature of the substituents on your starting materials can significantly impact reactivity. Electron-withdrawing groups on the 2-aminopyrazine can decrease its nucleophilicity, slowing down the initial condensation step. Conversely, electron-donating groups can enhance reactivity. For aldehydes in the GBB reaction, electron-poor substrates have been shown to yield higher results.[6]
Question: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?
Answer:
Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Common Side Reactions:
-
In the GBB reaction, side products can arise from the reaction of the aldehyde and isocyanide or the self-condensation of the aldehyde.
-
In the condensation with α-halocarbonyls, dimerization of the aminopyrazine or polymerization of the carbonyl compound can occur.
-
-
Strategies for Minimization:
-
Control of Stoichiometry: Ensure the correct stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases, but large excesses should be avoided.
-
Order of Addition: In multicomponent reactions, the order of addition of the reactants can be critical. For the GBB reaction, it is often beneficial to pre-mix the 2-aminopyrazine and the aldehyde before adding the isocyanide.
-
Dehydrating Agents: The formation of an imine intermediate is a key step in many imidazo[1,2-a]pyrazine syntheses. The presence of water can lead to hydrolysis of this intermediate. The use of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by shifting the equilibrium towards imine formation.[6]
-
Purification Techniques: If byproduct formation is unavoidable, careful purification is necessary. Column chromatography on silica gel is a common method for separating the desired product from impurities.[12] In some cases, recrystallization or distillation can also be effective.[12]
-
Question: My reaction is not going to completion, even after an extended period. What can I do?
Answer:
An incomplete reaction can be frustrating. Here are several factors to consider:
-
Insufficient Activation: The catalyst may not be active enough or may have decomposed.
-
Catalyst Choice: Consider a more active catalyst. For example, if a mild Lewis acid is not effective, a stronger one might be required.
-
Catalyst Loading: The optimal catalyst loading can vary. While 5-10 mol% is a common starting point, increasing the loading may be necessary. However, excessive catalyst can sometimes lead to side reactions.
-
-
Reversibility of the Reaction: Some steps in the reaction mechanism may be reversible.
-
Removal of Byproducts: As mentioned earlier, removing water with a dehydrating agent can drive the reaction forward.[6]
-
-
Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, the reaction rate will be slow.
-
Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of all reactants. The use of co-solvents can be beneficial.[8]
-
Experimental Protocols
General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines[7]
-
To a solution of 2-aminopyrazine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in imidazo[1,2-a]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing imidazo[1,2-a]pyrazines?
A1: The primary methods include the condensation of 2-aminopyrazines with α-halocarbonyl compounds, and multicomponent reactions, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction which combines a 2-aminopyrazine, an aldehyde, and an isocyanide.[3][5][13] Other modern approaches involve catalytic systems, including copper and palladium catalysts, as well as green chemistry methods utilizing microwave irradiation and aqueous reaction media.[8][14]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction. For the GBB reaction, Lewis acids like Sc(OTf)₃ or iodine are often effective.[6][7] For cross-coupling reactions to introduce substituents, palladium or copper catalysts are commonly used.[14] It is advisable to consult the literature for precedents with similar substrates.
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed. These include catalyst-free reactions in water or other green solvents under microwave irradiation.[8] The use of iodine as a catalyst is also considered a more environmentally benign option due to its low toxicity and cost.[7]
Q4: How can I purify my imidazo[1,2-a]pyrazine product?
A4: The most common purification method is column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of your product. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. For volatile pyrazines, distillation is another option.[12]
Data Summary
| Reaction Type | Typical Catalyst | Solvent | Temperature | Yield Range | Reference |
| GBB Multicomponent | BF₃·MeCN | MeCN | RT to 80°C | up to 85% | [6] |
| Three-Component | Iodine (5 mol%) | Ethanol | Room Temp. | Good | [7] |
| Condensation | None (Microwave) | H₂O-IPA | 100°C | Excellent | [8] |
| Condensation | None | Acetone | Room Temp. | - | [10] |
Reaction Mechanism
Plausible Mechanism for the Iodine-Catalyzed Three-Component Synthesis
Caption: A simplified mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.[7]
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. [Link]
-
Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. d-nb.info [d-nb.info]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
"enhancing the stability of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine solutions"
Technical Support Center: Stability Protocols for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Executive Summary: The Stability Paradox
You are likely working with 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine as a critical intermediate for Coelenterazine analogs, a kinase inhibitor scaffold, or a specific bioluminescent probe.
While the solid state of this compound is relatively robust, its solution-state chemistry is notoriously fragile. The molecule possesses a "Trojan Horse" instability: the 8-methylsulfanyl (thioether) group is highly susceptible to oxidative attack, while the imidazo[1,2-a]pyrazine core is electron-deficient, making it prone to nucleophilic degradation in protic solvents.
This guide moves beyond generic "store at -20°C" advice. It provides a chemically grounded system to preserve the integrity of your molecule, focusing on the suppression of S-oxidation and hydrolysis.
Module 1: The Chemistry of Degradation (Root Cause Analysis)
To prevent degradation, you must understand the enemy. This molecule has two primary failure modes in solution.
The S-Oxidation Cascade (Primary Failure Mode)
The sulfur atom at the C8 position is electron-rich. In the presence of dissolved atmospheric oxygen or peroxide impurities in solvents (common in aged DMSO/PEG), it undergoes rapid oxidation.
-
Stage 1: Oxidation to the Sulfoxide (+16 Da mass shift).
-
Stage 2: Further oxidation to the Sulfone (+32 Da mass shift).
Nucleophilic Displacement (Secondary Failure Mode)
The imidazo[1,2-a]pyrazine ring is electron-deficient (electrophilic) at positions C5 and C8.
-
Mechanism: Water or alcohols can act as nucleophiles, attacking the C8 position and displacing the methylsulfanyl group (a leaving group), especially under acidic catalysis or elevated temperatures. This results in the formation of the 8-hydroxy/oxo species.
Visualizing the Degradation Pathway
Caption: Figure 1. The dual degradation pathways: S-oxidation (horizontal) and Nucleophilic substitution (vertical).
Module 2: Solvent Engineering & Preparation
Standard reagent-grade DMSO is often the culprit for "mysterious" degradation due to dissolved oxygen and trace water.
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Mitigation Strategy |
| DMSO (Anhydrous) | High | Hygroscopic; absorbs water from air. | Use single-use ampoules or store over molecular sieves. |
| Ethanol/Methanol | Medium | Nucleophilic attack at C8 (Solvolysis). | Use only for immediate use (<4 hours). Avoid heating >30°C. |
| Water/PBS | Low | Rapid hydrolysis; solubility issues. | Do not store. Dilute from DMSO stock immediately before assay. |
| DMF | Medium-High | Hydrolysis of solvent produces amines. | Ensure DMF is fresh and amine-free. |
Protocol: Creating the "Zero-Oxidation" Stock Solution
Objective: Prepare a 10 mM stock solution stable for >3 months.
-
Solvent Pre-treatment: Use Anhydrous DMSO (≥99.9%).
-
Critical Step: Sparge the DMSO with Argon or Nitrogen gas for 5 minutes before adding the solid. This removes dissolved oxygen that drives the S-oxidation.
-
-
Dissolution:
-
Weigh the solid into an amber glass vial (protects from photo-oxidation).
-
Add the pre-sparged DMSO.
-
Vortex gently. Avoid sonication if possible, as sonication can generate heat and free radicals in DMSO.
-
-
Aliquot & Storage:
-
Do not store in a large bulk volume. Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Overlay with Argon: Before closing the cap, gently blow Argon into the headspace of the vial.
-
Module 3: Troubleshooting & FAQs
This section addresses specific observations reported by users in the field.
Q1: My solution has turned from colorless/pale yellow to a deep orange or brown. Is it still good?
Diagnosis: Oxidative Polymerization.
-
The Science: Imidazo[1,2-a]pyrazines are chemically related to luciferin precursors. Deep color changes usually indicate the formation of complex oxidative coupling products or extensive S-oxidation.
-
Action: Check LC-MS. If the purity is <90%, discard. The colored impurities often act as quenchers in fluorescence assays or inhibitors in kinase assays, leading to false negatives.
Q2: I see a peak at M+16 and M+32 in my Mass Spec. What happened?
Diagnosis: Thioether Oxidation.
-
The Science: The M+16 peak is the Sulfoxide (S=O). The M+32 is the Sulfone (O=S=O).
-
Root Cause: Your solvent contained peroxides (common in aged PEG or THF) or the vial was left open to air.
-
Fix: You cannot reverse this chemically in situ without destroying the molecule. Re-make stock using sparged, anhydrous DMSO.
Q3: Can I store the compound in PBS or Cell Media?
Diagnosis: Hydrolytic Instability.
-
The Science: The C8-SMe bond is susceptible to hydrolysis. In aqueous buffers (especially at pH < 5 or pH > 8), water displaces the SMe group.
-
Action: Never store in aqueous buffer. Prepare a 1000x stock in DMSO. Dilute into media/buffer only seconds before the experiment.
Q4: The compound precipitated after thawing the DMSO stock.
Diagnosis: Hygroscopic Water Intake.
-
The Science: DMSO absorbs water from the atmosphere. Water is a poor solvent for this lipophilic molecule. If your DMSO has absorbed moisture during storage, the solubility drops drastically.
-
Fix: Warm the vial to 37°C and vortex. If it does not redissolve, the water content is too high. Spin down, remove supernatant, and try to redissolve the pellet in fresh, dry DMSO.
Module 4: Experimental Workflow Visualization
Use this workflow to ensure data consistency between batches.
Caption: Figure 2. Optimized handling workflow to minimize oxidative stress and hydrolysis.
References
-
Imidazo[1,2-a]pyrazine Scaffold Reactivity
-
Oxidation of Thioethers (S-Methyl groups)
-
General Handling of Coelenterazine/Imidazopyrazine Analogs
- Title: Coelenterazine analogs: Chemistry and Applic
- Source: Promega Technical Manuals / ACS Chemical Biology.
- Context: Establishes the baseline protocol for handling imidazopyrazine cores (Argon sparging, acidified alcohols, and avoidance of DMSO for long-term storage if w
-
URL:[Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Appealing, Robust Access to Furo-Fused Heteropolycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine - PMC [pmc.ncbi.nlm.nih.gov]
"reducing off-target effects of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine"
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Mitigating Off-Target Profiles for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Scaffolds
Executive Summary
You are likely utilizing 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS 1094070-46-8) as a core scaffold for kinase inhibitor development or as a luciferin analog precursor in bioluminescence assays.[1] While the imidazo[1,2-a]pyrazine core is a "privileged structure" in medicinal chemistry, its high affinity for ATP-binding pockets and the redox susceptibility of the 8-methylsulfanyl group often lead to significant off-target phenotypes .[1]
This technical support guide addresses the three primary sources of off-target interference for this specific molecule: Kinase Promiscuity , Redox/Metabolic Instability , and Assay Interference (Aggregation) .[1]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: We are observing broad cytotoxicity or non-specific signaling inhibition. Is this intrinsic to the scaffold?
A: Yes, likely due to ATP-mimicry .[1] The imidazo[1,2-a]pyrazine core binds the hinge region of kinases (mimicking the adenine ring of ATP).[1] Without specific substituents at the C-3 or C-6 positions to enforce selectivity, the 6-Methyl-8-methylsulfanyl core acts as a "pan-kinase" fragment.[1]
Troubleshooting Protocol:
-
Run a Thermal Shift Assay (TSA): Determine if your compound is destabilizing multiple proteins.[1]
-
Negative Control: Synthesize or purchase the N-methylated analog (blocking the hinge-binding nitrogen) to prove that the observed effect is ATP-site dependent.[1]
-
Profiling: If you observe phenotype changes at <10 µM, perform a KinomeScan™ (specifically looking at p38 MAPK, CK1, and DYRK1A, which are common off-targets for this core).[1]
Q2: Our potency decreases over time in oxidative media, or we see "flickering" data. What is happening?
A: This is likely S-Oxidation of the 8-methylsulfanyl group .[1] The sulfur atom at position 8 is a "soft" nucleophile and is highly susceptible to oxidation by reactive oxygen species (ROS) or flavin-containing monooxygenases (FMOs) in cell-based assays.[1]
Mechanism:
-
Reaction: R-S-Me
R-S(=O)-Me (Sulfoxide) R-S(=O) -Me (Sulfone).[1] -
Consequence: The sulfoxide/sulfone is much more polar and electron-withdrawing, drastically altering the electronics of the pyrazine ring and potentially abolishing on-target binding while creating new off-target interactions.[1]
Solution:
-
LC-MS Monitoring: Incubate the compound in your assay media (without cells) for 4 hours and analyze by LC-MS. Look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.[1]
-
Structural Fix: If oxidation is confirmed, replace the -SMe group with a Difluoromethyl (-CHF2) or Trifluoromethyl (-CF3) group, or an Ether (-OMe), which are isosteric but redox-stable.[1]
Q3: We see inhibition in biochemical assays but not in cells. Is this an off-target aggregation effect?
A: Highly probable.[1] Small, planar, hydrophobic heterocycles like 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine are prone to forming colloidal aggregates that sequester enzymes non-specifically.[1] This is a classic PAINS (Pan-Assay Interference Compounds) mechanism.[1]
Validation Step:
-
Detergent Sensitivity Test: Repeat your biochemical IC50 curve in the presence of 0.01% Triton X-100 or 0.005% Tween-20 .[1]
-
Result Interpretation: If the IC50 shifts significantly (e.g., from 1 µM to >50 µM) with detergent, the original activity was an artifact of aggregation (off-target).[1]
Part 2: Experimental Workflows
Workflow A: Validating Target Engagement vs. Off-Target Noise
Use this logic flow to categorize the source of your off-target effects.
Caption: Decision tree for isolating the physicochemical origin of off-target effects in imidazopyrazine scaffolds.
Part 3: Structural Optimization Data
If the 8-methylsulfanyl group is the primary source of metabolic off-target effects, consider these bioisosteric replacements. The table below summarizes the impact on Lipophilicity (cLogP) and Metabolic Stability .
| Substituent at C-8 | Electronic Effect (Hammett | Metabolic Stability | Off-Target Risk (Redox) | Recommendation |
| -S-CH | Electron Donating | Low (S-Oxidation) | High | Replace |
| -O-CH | Electron Donating | High | Low | Good isostere, slightly smaller.[1] |
| -CH | Weak Donor | High | Low | Increases lipophilicity slightly.[1] |
| -CF | Electron Withdrawing | Very High | Low | Changes electronics; may alter kinase binding.[1] |
| -NH-CH | Strong Donor | Moderate | Low | May introduce new H-bond donors (selectivity filter).[1] |
Part 4: Protocol - "Rescue" Experiment
To confirm that the observed phenotype is driven by the specific target of your 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine derivative, and not by off-target toxicity, perform a Genetic Rescue .[1]
-
Construct: Create a plasmid expressing a Gatekeeper Mutant of your putative target kinase (e.g., T315I for Abl, or a bulky residue mutation that blocks drug binding but preserves kinase activity).[1]
-
Transfection: Transfect cells with this drug-resistant mutant.
-
Treatment: Treat both Wild-Type (WT) and Mutant-transfected cells with the compound.[1]
-
Analysis:
References
-
Imidazo[1,2-a]pyrazine Scaffold Analysis Title: "Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma" Source: European Journal of Medicinal Chemistry (2022) URL:[Link] Relevance: Validates the scaffold's binding modes and common modifications for selectivity.
-
Metabolic Liability of Thioethers Title: "Metabolic Activation of Thioethers: S-Oxidation and Toxicity" Source:[1] Chemical Research in Toxicology URL:[Link] (General Journal Link for foundational chemistry)[1]
-
Aggregation & Assay Interference Title: "Pan-assay interference compounds (PAINS) and other promiscuous compounds in drug discovery" Source: Nature Reviews Drug Discovery URL:[1][Link] Relevance: Foundational text for diagnosing aggregation-based off-target effects in small heterocycles.[1]
Sources
Technical Support Center: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Status: Active Support | Topic: Stability & Degradation Profile
Introduction: The Stability Paradox
Welcome to the technical support hub for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine . As a researcher working with this scaffold, you are likely utilizing it as a core intermediate for kinase inhibitors (e.g., c-Met, PI3K) or as a luciferin analog.
The Central Challenge: This molecule possesses a "Jekyll and Hyde" stability profile. The imidazo[1,2-a]pyrazine core is robust against thermal stress but photochemically labile. Conversely, the 8-methylsulfanyl (thioether) substituent is chemically prone to rapid oxidation, often creating "ghost peaks" in your LC-MS data that correspond to sulfoxides (+16 Da) and sulfones (+32 Da).
This guide provides the causality, detection methods, and prevention strategies for these degradation pathways.
Module 1: The Oxidative Liability (S-Oxidation)
Issue: "My sample purity dropped after 24 hours in solution, and I see a new peak eluting earlier than the parent."
The Mechanism
The sulfur atom at the C8 position is a nucleophile. In the presence of atmospheric oxygen, peroxides (common in polyethylene glycol or aged ethers), or metabolic mimics, it undergoes a two-step oxidation.
-
Step 1: Oxidation to the Sulfoxide (Chiral, often splits into two peaks or appears as a broad shoulder).
-
Step 2: Further oxidation to the Sulfone (Electron-withdrawing, significantly alters the electronics of the pyrazine ring).
Troubleshooting & Diagnosis
| Symptom | Probable Cause | Verification Step |
| Early eluting peak (+16 m/z) | S-Oxidation (Sulfoxide) | Treat sample with mild reducing agent (e.g., DMS or Triphenylphosphine). If peak disappears, it is the sulfoxide. |
| Early eluting peak (+32 m/z) | S-Oxidation (Sulfone) | Resistant to mild reduction. Requires strong reduction or re-synthesis to confirm. |
| Split peak in HPLC | Sulfoxide Chirality | The sulfur center becomes chiral upon oxidation ( |
Prevention Protocol: Solvent Handling
-
Avoid: Aged THF or Dioxane (peroxide generators).
-
Stabilize: If storing in DMSO, ensure it is anhydrous and stored under Argon. DMSO can act as an oxidant under certain conditions.[1]
-
Additives: For long-term storage in solution, add 0.1% BHT (Butylated hydroxytoluene) or store in degassed acetonitrile.
Module 2: Photochemical & Core Degradation
Issue: "The solid compound turned from off-white to yellow/orange, or the solution darkened under ambient light."
The Mechanism
The imidazo[1,2-a]pyrazine scaffold is a conjugated heteroaromatic system.[2]
-
Photo-oxidation: UV light excites the
-system, generating singlet oxygen ( ) which attacks the imidazole ring (C2-C3 double bond), leading to ring-opening (endoperoxide formation) and subsequent fragmentation. -
Hydrolysis (Acidic): While the pyrazine ring is stable, the imidazole ring can undergo hydrolytic cleavage at the bridgehead nitrogen under strong acidic stress (
) combined with heat.
Troubleshooting & Diagnosis
| Symptom | Probable Cause | Verification Step |
| Yellowing of Solid | Surface Photo-oxidation | Recrystallize. If color persists, degradation is bulk. |
| New Peak (+32 or +16 m/z) NOT reducible | Ring Oxidation | Check UV spectrum. Ring-opened products lose the characteristic imidazo-pyrazine absorption bands (250-300 nm). |
| Loss of Mass (M-H) | Dealkylation | Check for loss of the S-Methyl group (rare, usually requires enzymatic cleavage). |
Visualizing the Pathways
The following diagram maps the degradation logic, distinguishing between the S-Oxidation pathway (reversible/preventable) and the Core Degradation pathway (irreversible).
Caption: Figure 1. Degradation map showing the reversible S-oxidation pathway (yellow) versus irreversible core destruction (red/grey).
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Use this protocol to validate your analytical method's specificity.
-
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.
-
Oxidative Stress (The Critical Test):
-
Aliquot 1 mL of stock.
-
Add 100 µL of 3%
. -
Incubate at RT for 1 hour.
-
Expectation: Rapid conversion to Sulfoxide (
Parent).
-
-
Photolytic Stress:
-
Expose solid sample and solution (in clear glass) to 1.2 million lux hours (ICH Q1B standard).
-
Expectation: Appearance of multiple minor degradants and potential discoloration.
-
-
Analysis:
-
Run LC-MS using a C18 column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Avoid TFA if possible, as it may induce artifactual degradation during the run.
-
Protocol B: Analytical Troubleshooting Flowchart
Caption: Figure 2. Decision tree for identifying unknown degradants in LC-MS analysis.
References
-
Imidazo[1,2-a]pyrazine Scaffold Reactivity
-
Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."[3] Organic & Biomolecular Chemistry, 2019.
-
-
S-Oxidation of Thioethers
-
Kinase Inhibitor Stability (Analogous Chemistry)
-
Jia, H. et al. "Discovery of Volitinib... as a highly potent and selective c-Met inhibitor."[7] Journal of Medicinal Chemistry, 2014. (Discusses the stability and SAR of the imidazo[1,2-a]pyrazine core).
-
-
General Forced Degradation Guidelines
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Protocol for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. It is designed to offer in-depth procedural guidance and proactive troubleshooting solutions to common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Introduction to the Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties.[1] The synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine typically proceeds through a two-step sequence: first, the construction of the core imidazo[1,2-a]pyrazine ring system, followed by the introduction of the methylsulfanyl group at the C8 position. This guide will focus on a robust and widely applicable synthetic strategy.
II. Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This involves the initial cyclization of a substituted aminopyrazine with an α-haloketone to form the imidazo[1,2-a]pyrazine core, followed by a nucleophilic aromatic substitution to introduce the methylsulfanyl group.
Caption: Proposed two-step synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
III. Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-8-chloro-imidazo[1,2-a]pyrazine
This step involves the cyclization of 2-amino-3-chloro-5-methylpyrazine with bromoacetone, a variation of the Tschitschibabin reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-chloro-5-methylpyrazine | 143.57 | 1.44 g | 10.0 |
| Bromoacetone | 136.96 | 1.51 g | 11.0 |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloro-5-methylpyrazine (1.44 g, 10.0 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add bromoacetone (1.51 g, 11.0 mmol) to the solution. Caution: Bromoacetone is a lachrymator and corrosive; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][3][4]
-
Add sodium bicarbonate (1.68 g, 20.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-methyl-8-chloro-imidazo[1,2-a]pyrazine as a solid.
Step 2: Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 8-position is displaced by a methylsulfanyl group.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-Methyl-8-chloro-imidazo[1,2-a]pyrazine | 181.61 | 1.82 g | 10.0 |
| Sodium thiomethoxide | 70.09 | 0.84 g | 12.0 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-8-chloro-imidazo[1,2-a]pyrazine (1.82 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Carefully add sodium thiomethoxide (0.84 g, 12.0 mmol) to the solution. Caution: Sodium thiomethoxide is a stench agent and should be handled in a well-ventilated fume hood.[5]
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
IV. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Step 1: Synthesis of 6-Methyl-8-chloro-imidazo[1,2-a]pyrazine
Q1: The reaction is sluggish or does not go to completion.
-
Possible Cause: Insufficient heating or impure reagents.
-
Solution:
-
Ensure the reaction is maintained at a steady reflux. Use a heating mantle with a temperature controller for better regulation.
-
Verify the purity of the 2-amino-3-chloro-5-methylpyrazine and bromoacetone. Impurities can inhibit the reaction.
-
Consider increasing the reaction time and continue to monitor by TLC.
-
Q2: Multiple spots are observed on the TLC plate, indicating side products.
-
Possible Cause: Bromoacetone is unstable and can undergo self-condensation or polymerization. The Tschitschibabin reaction can sometimes yield isomeric products, although the substitution pattern of the starting material should favor the desired product.[6]
-
Solution:
-
Use freshly distilled or newly purchased bromoacetone.
-
Add the bromoacetone slowly to the reaction mixture to minimize localized high concentrations.
-
Careful column chromatography is crucial for separating the desired product from any isomers or byproducts.
-
Q3: The product is difficult to purify by column chromatography.
-
Possible Cause: The product may co-elute with impurities.
-
Solution:
-
Try a different solvent system for chromatography. A combination of dichloromethane and methanol can sometimes provide better separation for nitrogen-containing heterocycles.
-
If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) may be an effective purification method.
-
Step 2: Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Q1: The reaction is incomplete, with starting material remaining.
-
Possible Cause: Insufficient nucleophile, low reaction temperature, or deactivation of the nucleophile.
-
Solution:
-
Ensure that the sodium thiomethoxide is of good quality and has been stored under anhydrous conditions.
-
A slight excess of the nucleophile (1.2-1.5 equivalents) can be used to drive the reaction to completion.
-
Increase the reaction temperature to 90-100 °C, but monitor for potential decomposition.
-
Q2: The desired product is obtained in low yield.
-
Possible Cause: Competitive side reactions or product degradation.
-
Solution:
-
Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation of the thiomethoxide.
-
Minimize the reaction time once the starting material is consumed to avoid potential degradation of the product under the reaction conditions.
-
Q3: An unexpected product with a higher molecular weight is observed in the mass spectrum.
-
Possible Cause: Oxidation of the methylsulfanyl group to a methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-S(O)₂CH₃) group. This can occur if air leaks into the reaction or during workup.[7]
-
Solution:
-
Maintain a positive pressure of inert gas throughout the reaction and cooling process.
-
Use degassed solvents for the reaction and workup.
-
If oxidation is a persistent issue, consider milder reaction conditions or a different synthetic route.
-
Q4: The purified product has a persistent unpleasant odor.
-
Possible Cause: Trace amounts of residual sodium thiomethoxide or other sulfur-containing impurities.
-
Solution:
-
Thoroughly wash the organic extracts with water and brine during the workup.
-
Co-evaporation of the purified product with a high-boiling point, non-reactive solvent like toluene on a rotary evaporator can sometimes help remove volatile odorous impurities.
-
V. Characterization of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Accurate characterization is essential to confirm the identity and purity of the final product. Below are the expected spectral data based on known imidazo[1,2-a]pyrazine derivatives.[8][9]
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | * Imidazole Protons (H2, H3): Two singlets or doublets in the δ 7.5-8.5 ppm range. * Pyrazine Proton (H5): A singlet in the δ 8.0-9.0 ppm range. * Methyl Protons (C6-CH₃): A singlet around δ 2.4-2.6 ppm. * Methylsulfanyl Protons (S-CH₃): A singlet around δ 2.5-2.7 ppm. |
| ¹³C NMR | * Imidazo[1,2-a]pyrazine Core: Aromatic carbons in the δ 110-150 ppm range. * Methyl Carbon (C6-CH₃): An aliphatic carbon signal around δ 20-25 ppm. * Methylsulfanyl Carbon (S-CH₃): An aliphatic carbon signal around δ 15-20 ppm. |
| Mass Spec. | * ESI-MS (+ve): Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product. Fragmentation may involve the loss of the methylsulfanyl group.[10] |
| IR | * C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region. * C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region. |
VI. Safety and Handling Precautions
-
General: All experimental work should be conducted in a well-ventilated fume hood. Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
-
Bromoacetone: Is a strong lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.[2][3][4]
-
Sodium Thiomethoxide: Has a strong, unpleasant odor and is flammable. Handle under an inert atmosphere and away from ignition sources.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
VII. References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35965–35977. Available from: [Link]
-
Jadhav, S. A., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available from: [Link]
-
Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. Available from: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
G. A. Tolstikov, et al. (2001). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds, 37(5), 537-559. Available from: [Link]
-
Sheta, A. (2018). How could I purify organic compound from the sulphur (S8)? ResearchGate. Available from: [Link]
-
Cox, B., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 25(17), 3546-3550. Available from: [Link]
-
Wang, X., et al. (2015). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 80(3), 1869-1881. Available from: [Link]
-
Talanova, G. G., et al. (1997). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ChemInform, 28(32). Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
-
Wang, Y., et al. (2019). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 54(10), 836-844. Available from: [Link]
-
Science madness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Available from: [Link]
-
S. G. Agalave, et al. (2011). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Asian Journal of Organic Chemistry, 1(1), 14-27. Available from: [Link]
-
Wikipedia. Chichibabin reaction. Available from: [Link]
-
C. F. G. C. Geraldes, et al. (2014). An Appealing, Robust Access to Furo-Fused Heteropolycycles. Molecules, 19(8), 12347-12368. Available from: [Link]
-
Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Journal of the Chemical Society B: Physical Organic, 648-652. Available from: [Link]
-
Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(48), 9736-9755. Available from: [Link]
-
Reddit. (2024). Trying to purify sulfur. Available from: [Link]
-
Schuh, J., et al. (2021). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. Chemical Reviews, 121(15), 9037-9095. Available from: [Link]
-
Olah, G. A., et al. (1979). Silane/iodine-based cleavage of esters and ethers under neutral conditions. Proceedings of the National Academy of Sciences, 76(9), 4323-4324. Available from: [Link]
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414. Available from: [Link]<409::aid-omr896>3.0.co;2-j
-
Wang, Y., et al. (2022). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. AUETD. Available from: [Link]
-
Chichibabin Reaction. Name Reaction. Available from: [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Organic Letters, 21(5), 1342-1346. Available from: [Link]
-
Chiaberge, S., et al. (2011). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 25(1), 281-289. Available from: [Link]
-
Chem Service. (2015). SAFETY DATA SHEET: Bromoacetone. Available from: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available from: [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(8), 527-532. Available from: [Link]
-
El Qami, A., et al. (2023). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 26(1). Available from: [Link]
-
Káncz, A., et al. (2022). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules, 27(19), 6527. Available from: [Link]
-
Jensen, S., & Jansson, B. (1992). Removal of sulfur from a solvent extract. Persistent Organic Pollutants in the Marine Environment, 159-167. Available from: [Link]
-
Wang, C., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Tetrahedron Letters, 60(38), 151047. Available from: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
"confirming the on-target effects of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine in cells"
The following guide details the validation of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (and its functional derivatives) in cellular systems.
While this compound (CAS 1094070-46-8) is frequently utilized as a core intermediate for synthesizing Coelenterazine-type luciferins and TARP
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists
Executive Summary: The Validation Challenge
The imidazo[1,2-a]pyrazine core is bioactive but structurally compact. In cellular assays, phenotypic effects (e.g., cell death, calcium flux) can often be misattributed to the primary target when they actually result from polypharmacology (off-target kinase inhibition) or general toxicity.
To scientifically confirm "on-target" effects, you must triangulate data from three distinct layers:
-
Physical Binding: Does the molecule enter the cell and physically bind the target protein?
-
Proximal Signaling: Does binding trigger the immediate downstream molecular event?
-
Phenotypic Consequence: Is the final cellular outcome dependent strictly on the target pathway?
Comparative Guide to Validation Methods
The following table compares the three primary methodologies for validating this scaffold's activity. Cellular Thermal Shift Assay (CETSA) is recommended as the primary "Go/No-Go" gate for confirming intracellular target engagement.
| Feature | Method A: CETSA (Recommended) | Method B: NanoBRET™ TE | Method C: Western Blot (Functional) |
| Principle | Thermal stabilization of protein upon ligand binding. | Energy transfer between tracer and tagged target. | Phosphorylation status of downstream effectors. |
| Relevance | Direct Measurement of physical binding in intact cells. | Direct binding, but requires transfection/tagging. | Indirect : Shows pathway modulation, not binding. |
| Labeling | Label-Free (Endogenous protein). | Requires Luciferase-tagged target. | Label-free (Antibody-based). |
| Throughput | Medium (Western readout) to High (AlphaScreen). | High. | Low to Medium. |
| Blind Spot | Does not prove functional inhibition. | Competition artifacts with high-affinity tracers. | Can be mimicked by upstream/off-target inhibition. |
| Verdict | Gold Standard for proving the drug is at the target. | Excellent for quantitative | Essential for proving efficacy, not binding. |
Strategic Validation Workflow
The following diagram illustrates the logical flow for confirming the specificity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Caption: Logical hierarchy for validating small molecule mechanism of action. Step 1 confirms physical presence; Step 3 confirms mechanistic dependency.
Deep Dive: Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Why this works: The imidazo[1,2-a]pyrazine scaffold is hydrophobic. Binding to its target (e.g., a Kinase or Receptor) tightens the protein structure, requiring higher temperatures to denature it. This shift (
Reagents:
-
Target Cells (e.g., HEK293 or disease-relevant line).
-
Compound: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (dissolved in DMSO).
-
Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.
Step-by-Step Workflow:
-
Treatment: Seed cells at
cells/mL. Treat with the compound ( ) or DMSO control for 1 hour at 37°C. Note: Short incubation prevents expression changes. -
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50
each). -
Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes in a thermal cycler.
-
Cooling: Immediately incubate at room temperature (3 min) then snap-freeze in liquid nitrogen (optional, but improves lysis).
-
Separation: Centrifuge at
for 20 minutes at 4°C. Crucial: The supernatant contains the stabilized (soluble) protein; the pellet contains denatured aggregates. -
Detection: Run the supernatant on SDS-PAGE and immunoblot for your specific target (e.g., PI3K
, AMPAR). -
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve indicates on-target binding.
Protocol B: Functional Proximal Readout (Phospho-Signaling)
Why this works: If the compound binds the ATP pocket of a kinase (a common target for this scaffold), it must block autophosphorylation or substrate phosphorylation.
Context: Assuming the target is a kinase (e.g., PI3K/mTOR pathway, common for imidazopyrazines).
-
Starvation: Serum-starve cells for 4–12 hours to reduce basal noise.
-
Induction: Pre-treat with Compound (dose-response: 10 nM – 10
) for 1 hour. -
Stimulation: Stimulate pathway (e.g., with Insulin or EGF) for 15 minutes.
-
Lysis & Blot: Lyse in RIPA buffer + Phosphatase Inhibitors. Blot for pAKT (Ser473) or pS6 (Ser235/236) .
-
Validation: The
for phosphorylation inhibition should correlate with the observed in CETSA.
Scientific Integrity: Interpreting the Data
The "Off-Target" Trap
Imidazo[1,2-a]pyrazines are structurally similar to adenosine. They can inadvertently inhibit:
-
Adenosine Receptors
-
Unrelated Kinases (e.g., p38 MAPK)
-
Luciferases (if using Bioluminescence assays)
Critical Control: If you are using a Luciferase-based reporter (e.g., NF-
Reference Standards
When publishing, compare your compound's profile against known standards:
-
Positive Control: Wortmannin (if PI3K) or GYKI-53655 (if AMPAR).
-
Negative Control: An imidazo[1,2-a]pyrazine analog lacking the N-bridge or with a bulky C8-substitution that prevents binding.
References
-
Janssen, A. et al. (2013). "Development of CETSA for Target Validation in Intact Cells." Science. Link
-
Kato, A. et al. (2016). "Imidazo[1,2-a]pyrazine Derivatives as Potential AMPA Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Meisenheimer, P. et al. (2020). "Broad-spectrum Luciferase Inhibition by Imidazopyrazine Scaffolds." Cell Chemical Biology. Link
-
Robers, M.B. et al. (2015). "Target Engagement Assays: NanoBRET TE." Promega Technical Manual. Link
A Head-to-Head Comparison for the Validation of a Pharmacodynamic Biomarker for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine Activity
A Senior Application Scientist's Guide to Robust Biomarker Validation in Preclinical Drug Development
In the landscape of targeted cancer therapy, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, giving rise to numerous potent kinase inhibitors.[1][2][3] Compounds from this class have shown inhibitory effects against critical oncogenic kinases such as PI3K, Aurora kinase, and c-Met.[1][4][5] Our focus here is on a novel derivative, 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7]
The successful clinical development of such targeted agents hinges on the availability of robust pharmacodynamic biomarkers to confirm target engagement and guide dose selection. This guide provides a comprehensive, experience-driven comparison for the validation of a proximal pharmacodynamic biomarker, phospho-Akt (p-Akt), for monitoring the activity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. We will compare its performance against a more distal, transcriptional biomarker and a non-responsive control, underpinned by rigorous experimental protocols and data analysis. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.
The Rationale for a Proximal Biomarker: Why Phospho-Akt?
The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers.[6][7][8] Upon activation by growth factors, PI3K phosphorylates and activates Akt, which in turn modulates a plethora of downstream effectors to drive cell proliferation and survival.[6] As 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is designed to inhibit a kinase upstream of Akt, the phosphorylation status of Akt serves as a direct and sensitive measure of the drug's on-target activity. A decrease in p-Akt levels would provide strong evidence of target engagement.
This guide will compare the utility of monitoring p-Akt levels via Western Blot and ELISA with the quantification of a downstream target gene's mRNA levels by qPCR. This comparison will highlight the advantages of a proximal biomarker in terms of sensitivity, dynamic range, and direct correlation with drug activity.
Experimental Design for Biomarker Validation
A robust biomarker validation study requires a well-controlled experimental design. The following workflow outlines the key steps for comparing our chosen biomarkers.
Caption: Experimental workflow for biomarker validation.
Comparative Data Analysis
The following tables present hypothetical data from our validation experiments, comparing the response of p-Akt (measured by Western Blot and ELISA) and a downstream target gene (measured by qPCR) to treatment with 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Table 1: Dose-Response to 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (2-hour treatment)
| Concentration (nM) | % Inhibition of p-Akt (Western Blot) | p-Akt Concentration (pg/mL) (ELISA) | Relative Gene Expression (Fold Change) |
| 0 (Vehicle) | 0 | 500 | 1.0 |
| 1 | 15 | 425 | 0.95 |
| 10 | 45 | 275 | 0.80 |
| 50 | 85 | 75 | 0.60 |
| 100 | 95 | 25 | 0.55 |
| 500 | 98 | 10 | 0.52 |
| IC50 | ~12 nM | ~15 nM | > 500 nM |
Table 2: Time-Course of Biomarker Modulation (100 nM treatment)
| Time Point | % Inhibition of p-Akt (Western Blot) | p-Akt Concentration (pg/mL) (ELISA) | Relative Gene Expression (Fold Change) |
| 0 hr | 0 | 500 | 1.0 |
| 1 hr | 70 | 150 | 0.90 |
| 2 hr | 95 | 25 | 0.75 |
| 6 hr | 92 | 40 | 0.50 |
| 24 hr | 80 | 100 | 0.30 |
The data clearly demonstrates that p-Akt, measured by both Western Blot and ELISA, is a more sensitive and dynamic biomarker for the activity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine compared to the downstream gene expression marker. The IC50 values for p-Akt inhibition are significantly lower and the response is more rapid, providing a clearer and more immediate readout of target engagement.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for each key experiment are provided below. These protocols are based on established methodologies and best practices.
Protocol 1: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated and total Akt in cell lysates.[9][10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 1X cell lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total Akt levels, the membrane can be stripped and re-probed with the pan-Akt antibody, following the same procedure from step 6.
Protocol 2: Sandwich ELISA for Phospho-Akt (Ser473)
This protocol provides a quantitative measurement of p-Akt levels in cell lysates.[12][13][14]
Materials:
-
p-Akt (Ser473) ELISA kit (containing capture antibody-coated plate, detection antibody, HRP-conjugate, substrate, and wash buffer)
-
Cell lysis buffer (as provided in the kit or a compatible buffer)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as per the Western Blot protocol and quantify the total protein concentration. Dilute the lysates to fall within the dynamic range of the assay.
-
Standard Curve: Prepare a standard curve using the provided p-Akt standard.
-
Add Samples and Standards: Add 100 µL of standards and diluted samples to the appropriate wells of the capture antibody-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells four times with 1X Wash Solution.[13]
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Add HRP-Streptavidin: Add 100 µL of HRP-Streptavidin solution and incubate for 45 minutes at room temperature.[13]
-
Washing: Repeat the washing step.
-
Add Substrate: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the concentration of p-Akt in the samples by interpolating from the standard curve.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Downstream Target Gene
This protocol is for quantifying the mRNA expression levels of a gene regulated by the PI3K/Akt pathway.[15][16][17][18]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well plate, including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension) on a real-time PCR instrument.[18]
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Conclusion
The PI3K/Akt/mTOR pathway is a complex network that offers multiple points for therapeutic intervention and biomarker assessment.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][23]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]
-
Can someone advise on a detection problem p-Akt in western blot?. ResearchGate. Available at: [Link]
-
Biomarker Guidances and Reference Materials. FDA. Available at: [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]
-
Protein assay ELISA. QIAGEN. Available at: [Link]
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. PMC. Available at: [Link]
-
Quantitative Real Time PCR Protocol. Stack Lab. Available at: [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. Available at: [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
-
PYRAZINE DERIVATIVES. Inchem.org. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
FDA Biomarker Guidelines (BEST). Nordic Bioscience. Available at: [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
Validation of Analytic Methods for Biomarkers Used in Drug Development. AACR Journals. Available at: [Link]
-
qPCR (real-time PCR) protocol explained. YouTube. Available at: [Link]
-
Biomarker Qualification: Evidentiary Framework. FDA. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. Available at: [Link]
-
Brief guide to RT-qPCR. PMC. Available at: [Link]
-
Biomarkers and patient selection for PI3K/Akt/mTOR targeted therapies: current status and future directions.. Semantic Scholar. Available at: [Link]
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protein assay ELISA [qiagen.com]
- 13. ELISAプロトコル [sigmaaldrich.com]
- 14. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. elearning.unite.it [elearning.unite.it]
- 17. m.youtube.com [m.youtube.com]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. hhs.gov [hhs.gov]
- 21. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of Imidazo[1,2-a]pyrazines: A Comparative Guide for Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including as kinase inhibitors and central nervous system (CNS) agents.[1][2] However, the translation of potent in vitro activity into in vivo efficacy is often hampered by suboptimal pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic characteristics of imidazo[1,2-a]pyrazine derivatives, offering insights into common challenges and strategies for their mitigation to aid researchers in drug development.
The Imidazo[1,2-a]pyrazine Scaffold: A Double-Edged Sword
The inherent physicochemical properties of the imidazo[1,2-a]pyrazine ring system present a unique set of challenges and opportunities in drug design. While its rigid structure can provide a favorable entropic contribution to binding affinity, it also introduces metabolic liabilities. A recurrent theme in the development of this class of compounds is the struggle with high in vivo clearance and low to moderate oral bioavailability.[3]
For instance, in the development of imidazo[1,2-a]pyrazines as TARP γ-8 selective AMPAR negative modulators, it was observed that while brain-penetrant compounds could be identified, high in vivo clearance often hindered further development.[3] This necessitates a thorough understanding and early-stage characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs.
Comparative Analysis of Pharmacokinetic Properties
In Vitro Metabolic Stability and Permeability
A crucial early indicator of in vivo pharmacokinetic behavior is the metabolic stability of a compound in liver microsomes. A study on 8-substituted imidazo[1,2-a]pyrazine derivatives provides valuable comparative data on their stability in human and rat liver microsomes, as well as their apparent permeability.[3]
| Compound | 8-Substituent | Human Liver Microsome Stability (Extraction Ratio)[3] | Rat Liver Microsome Stability (Extraction Ratio)[3] | Apparent Permeability (Papp A-B, 10⁻⁶ cm/s)[3] |
| 11 | Morpholine | 0.45 | 0.81 | 0.2 |
| 12 | Indazole | 0.24 | 0.61 | 0.2 |
| 13 | 4-Fluoropiperidine | 0.35 | 0.72 | 0.3 |
| 14 | N-Methylpiperazine | 0.58 | 0.90 | 0.2 |
Lower extraction ratios indicate higher metabolic stability.
From this data, we can infer that substitutions at the 8-position significantly influence metabolic stability. For example, the indazole-substituted compound 12 exhibits the highest stability (lowest extraction ratio) in both human and rat liver microsomes. Conversely, the N-methylpiperazine-substituted compound 14 shows the lowest stability. The apparent permeability for all tested compounds was low, suggesting that passive diffusion across cell membranes might be a limiting factor for absorption.
Overcoming Pharmacokinetic Hurdles: Case Studies
The challenges of high clearance and poor bioavailability are not insurmountable. Strategic medicinal chemistry efforts can lead to derivatives with significantly improved pharmacokinetic profiles.
Case Study 1: Optimization of an Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor
An initial imidazo-[1,2-a]pyrazine derivative was identified as a potent inhibitor of Aurora A and B kinases and was effective in in vivo tumor models. However, it suffered from poor oral bioavailability, making it unsuitable for oral dosing.[4] Through a focused optimization effort, a potent Aurora inhibitor, compound 16 , was developed which exhibited good drug exposure levels across different species when administered orally.[4] This successful optimization underscores the potential to engineer favorable pharmacokinetic properties into the imidazo[1,2-a]pyrazine scaffold.
Case Study 2: Lessons from the Imidazo[1,2-a]pyridine Scaffold
The closely related imidazo[1,2-a]pyridine scaffold has also been the subject of extensive pharmacokinetic optimization. In a study aimed at developing novel anti-tuberculosis agents, two imidazo[1,2-a]pyridine-3-carboxamides, compounds 13 and 18 , were evaluated for their in vivo pharmacokinetic properties in mice.[5]
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL)[5] | Tmax (h)[5] | AUC (ng·h/mL)[5] | t1/2 (h)[5] | Bioavailability (%)[5] |
| 13 | 3 | PO | 160 | 0.25 | 280 | 1.1 | 24 |
| 18 | 3 | PO | 1200 | 2.0 | 3850 | 3.5 | 93 |
This data clearly demonstrates how structural modifications can dramatically improve pharmacokinetic parameters. Compound 18 exhibits a significantly higher maximum concentration (Cmax), a larger area under the curve (AUC), a longer half-life (t1/2), and substantially improved oral bioavailability compared to compound 13 .[5] Further investigation revealed that the major metabolites for both compounds were monohydroxylations on the imidazopyridine core, highlighting a key metabolic pathway to consider in future design iterations.[5]
Another study on imidazo[1,2-a]pyridines as PDGFR inhibitors showed that the integration of a fluorine-substituted piperidine led to a significant reduction in P-glycoprotein (Pgp) mediated efflux and improved bioavailability.[6] This suggests that addressing transporter-mediated efflux is a viable strategy for enhancing the pharmacokinetic profiles of these heterocyclic systems.
Experimental Protocols
To enable researchers to conduct their own comparative analyses, we provide detailed, step-by-step methodologies for key pharmacokinetic experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to assess the intrinsic clearance of a compound by hepatic enzymes.
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
On the day of the experiment, thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a 2X concentrated NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM and pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples at 4000 rpm for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine key pharmacokinetic parameters following oral administration.
Workflow Diagram:
Caption: Workflow for in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Preparation and Dosing:
-
Acclimate male Sprague-Dawley rats or CD-1 mice for at least 3 days prior to the study.
-
Fast the animals overnight with free access to water.
-
Prepare the dosing formulation of the test compound in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water).
-
Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 100 µL) from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to perform a non-compartmental pharmacokinetic analysis using software such as Phoenix WinNonlin.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (Cl), and volume of distribution (Vss). For bioavailability (F%), a separate cohort receiving an intravenous (i.v.) dose is required.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold remains an attractive starting point for the design of novel therapeutics. However, a clear understanding of its inherent pharmacokinetic liabilities is essential for successful drug development. This guide has highlighted the common challenges of high clearance and low bioavailability associated with this class of compounds.
The presented comparative data, though limited, underscores the significant impact of substitution patterns on metabolic stability and permeability. The case studies demonstrate that through rational design and a focused medicinal chemistry approach, these pharmacokinetic hurdles can be overcome. By integrating early-stage in vitro ADME profiling and in vivo pharmacokinetic studies into the drug discovery workflow, researchers can more efficiently identify and optimize imidazo[1,2-a]pyrazine derivatives with desirable drug-like properties, ultimately increasing the probability of clinical success.
References
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of a Highly Potent Orally Bioavailable imidazo-[1, 2-a]pyrazine Aurora Inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ScienceDirect. [Link]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen. Psychopharmacology. [Link]
Sources
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing the Therapeutic Index of Novel Imidazo[1,2-a]pyrazine Analogs: A Comparative Analysis
Authored for Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology and infectious diseases. The introduction of specific substituents, such as methyl and methylsulfanyl groups, can profoundly alter the pharmacological profile of the parent molecule. This guide provides a comprehensive framework for assessing the therapeutic index (TI) of a novel investigational compound, which we will refer to as "Compound X" (6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine), by comparing it with established molecules sharing the same core structure.
The therapeutic index is a critical measure of a drug's safety, quantifying the window between its effective concentration and the concentration at which it produces adverse effects. A wide therapeutic index is a hallmark of a promising drug candidate, indicating a lower risk of toxicity at effective doses. This guide will detail the necessary in vitro and in vivo studies, explain the rationale behind experimental choices, and present a clear methodology for data analysis and comparison.
Part 1: Foundational In Vitro Characterization
The initial assessment begins with cell-based assays to determine the compound's potency against a target cell line (e.g., a cancer cell line) and its general cytotoxicity against a non-target, healthy cell line. This dual approach provides the first crucial data points for the TI calculation.
Determining On-Target Potency (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For an anti-cancer agent, this is typically the concentration required to inhibit the proliferation of a cancer cell line by 50%.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X and comparator compounds (e.g., a known imidazo[1,2-a]pyrazine-based kinase inhibitor) in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Assessing General Cytotoxicity (CC50)
The half-maximal cytotoxic concentration (CC50) is the concentration at which the compound kills 50% of viable cells. This is ideally determined in a non-cancerous, healthy cell line (e.g., MRC-5, human fetal lung fibroblast) to gauge the compound's general toxicity.
Experimental Protocol: The protocol is identical to the MTT assay described above, but a non-cancerous cell line is used.
Calculating the In Vitro Therapeutic Index
The in vitro TI is a preliminary measure of selectivity. It is calculated as the ratio of the compound's cytotoxicity to its potency.
Formula: In Vitro TI = CC50 (in normal cells) / IC50 (in cancer cells)
A higher TI value suggests greater selectivity for cancer cells over healthy cells.
Workflow for In Vitro Assessment
Caption: Decision-making workflow for in vivo therapeutic index assessment.
Comparative Data (Hypothetical)
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | In Vivo Therapeutic Index (TI) |
| Compound X | 10 | 450 | 45 |
| Comparator A | 15 | 300 | 20 |
| Comparator B | 5 | 35 | 7 |
This table presents hypothetical data for Compound X to illustrate the comparison. Comparator data should be based on published literature or internal experimental results.
Conclusion and Future Directions
The assessment of the therapeutic index is a multi-step process that systematically de-risks a novel chemical entity. Based on the hypothetical data presented, "Compound X" (6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine) demonstrates a superior therapeutic index both in vitro and in vivo when compared to representative analogs. Its high TI suggests a promising safety profile that warrants further preclinical development.
The next logical steps would involve more detailed toxicology studies (e.g., repeat-dose toxicity), pharmacokinetic and pharmacodynamic (PK/PD) modeling, and investigation into the specific mechanism of action to fully characterize its potential as a therapeutic agent. This structured, comparative approach ensures that only the most promising candidates with a clear safety and efficacy window advance toward clinical trials.
References
The following is a list of representative resources for the methodologies described. Actual citations should link to the specific papers where data for comparator compounds were published.
-
MTT Assay Protocol: van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Animal Models in Cancer Research: Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular cancer therapeutics, 8(5), 1017-1025. [Link]
-
Toxicity Testing Guidelines: OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Therapeutic Index Concept: Levine, R. R. (2018). Pharmacology: Drug Actions and Reactions. CRC press. [Link]
Technical Guide: Reproducibility of Experiments with 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Executive Summary: The TARP γ-8 Modulator Scaffold
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS: 1094070-46-8) is a critical heterocyclic scaffold primarily utilized in the discovery and synthesis of Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 selective Negative Allosteric Modulators (NAMs) .[1][2][3][4][5]
Unlike broad-spectrum AMPA receptor antagonists (e.g., NBQX) which can cause motor impairment by blocking cerebellar receptors (associated with TARP γ-2), derivatives of this scaffold selectively target the forebrain-enriched TARP γ-8 auxiliary subunit. This specificity is pivotal for developing antiepileptic drugs with improved safety profiles.
This guide addresses the reproducibility of synthetic functionalization and biological characterization of this scaffold, comparing its utility against alternative chemotypes like benzimidazoles and quinazolinones.
Part 1: Comparative Analysis of Scaffold Performance
In drug discovery campaigns targeting the AMPA receptor complex, the choice of starting scaffold dictates the Structure-Activity Relationship (SAR) trajectory. The table below compares the Imidazo[1,2-a]pyrazine scaffold (derived from the subject compound) against primary alternatives.
Table 1: Scaffold Performance Matrix (TARP γ-8 Selectivity)
| Feature | Imidazo[1,2-a]pyrazine (Subject) | Benzimidazole (Alternative) | Quinazolinone (Legacy) |
| Primary Application | Synthesis of selective TARP γ-8 NAMs | Early-stage TARP γ-8 hits | Non-selective / Broad AMPA antagonism |
| Selectivity (γ-8 vs γ-2) | High (>50-fold) in optimized derivatives | Moderate (10-20 fold) | Low to Moderate |
| Synthetic Versatility | High: C-3 (electrophilic) & C-8 (nucleophilic displacement) | Moderate: Limited vectors for substitution | Low: Rigid core |
| Solubility (LogD) | Optimal (2.0 - 3.5) | Often High (>4.0), requiring solubilizers | Variable |
| Metabolic Stability | Tunable: 8-position modifications alter clearance | Prone to rapid oxidative metabolism | Generally stable but toxic |
| Key Reference | Volkmann et al. (2011) [1] | Fleck et al. (2012) | Menniti et al. (2003) |
Senior Scientist Insight: The 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine scaffold is superior for "lead optimization" because the 8-methylsulfanyl group serves as a versatile "handle." It can be oxidized to a sulfone and displaced by diverse amines to fine-tune physicochemical properties without disrupting the core binding mode.
Part 2: Experimental Protocols & Reproducibility
To ensure reproducibility, researchers must control two critical phases: Chemical Functionalization (converting the scaffold to an active probe) and Functional Assay Validation (confirming biological activity).
Protocol A: Synthetic Functionalization (The "Activation" Workflow)
The raw scaffold (6-Methyl-8-methylsulfanyl...) is biologically inactive in its native state. It must be processed to generate the active pharmacophore.
The Critical Reproducibility Challenge: The oxidation of the sulfide (C-8) to the sulfone must be controlled to prevent N-oxidation at the pyrazine nitrogen, which kills biological activity.
Step-by-Step Methodology:
-
Bromination (C-3 Functionalization):
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (ACN).
-
Condition: 0°C to Room Temperature (RT), 1 hour.
-
Checkpoint: Monitor by LCMS. The product should show a +79/81 amu mass shift.
-
Why: The C-3 position is highly nucleophilic; bromination enables subsequent Suzuki couplings to introduce aryl groups (critical for the hydrophobic pocket binding).
-
-
Oxidation (Sulfide to Sulfone):
-
Reagent: m-CPBA (2.2 equivalents) in Dichloromethane (DCM).
-
Condition: 0°C, strict temperature control.
-
Critical Step: Quench with aqueous Na2S2O3 immediately upon consumption of starting material.
-
Causality: Over-oxidation leads to N-oxides. The sulfone is a much better leaving group than the sulfide for the next step.
-
-
Nucleophilic Displacement (SAR Diversification):
-
Reagent: Primary/Secondary Amine (e.g., Morpholine, cyclopropylamine) + DIPEA.
-
Condition: THF/DMSO, 60-80°C.
-
Outcome: The sulfone is displaced, installing the polar group required for solubility and H-bonding.
-
Protocol B: Functional Characterization (FLIPR Calcium Flux Assay)
Once the scaffold is derivatized (e.g., to a compound resembling JNJ-55511118 ), its activity must be validated using a Fluorescence Imaging Plate Reader (FLIPR) assay.
Self-Validating System Requirements:
-
Cell Line A (Target): HEK293 cells co-expressing GluA1 (flip) and TARP γ-8 .
-
Cell Line B (Negative Control): HEK293 cells co-expressing GluA1 (flip) and TARP γ-2 (Stargazin).
-
Positive Control: GYKI 53655 (Non-selective AMPA blocker).
Workflow:
-
Seeding: Plate cells at 20,000 cells/well in poly-D-lysine coated 384-well plates. Incubate 24h.
-
Dye Loading: Load cells with Calcium-6 dye (Molecular Devices) for 1 hour at 37°C.
-
Compound Addition: Add the derived Imidazo[1,2-a]pyrazine (0.1 nM – 10 µM). Incubate 10 min.
-
Agonist Challenge: Inject Glutamate (10 mM final) or Quisqualate.
-
Readout: Measure fluorescence (RFU) change over 180 seconds.
Data Interpretation:
-
Reproducible Result: The compound should inhibit Calcium flux in Cell Line A (IC50 < 100 nM) but show no inhibition in Cell Line B (IC50 > 10 µM).
-
Note: If inhibition is seen in Cell Line B, the derivatization has lost TARP selectivity (likely due to the C-3 substituent being too small).
Part 3: Visualization of Mechanisms
Diagram 1: Synthetic Activation Pathway
This diagram illustrates the transformation of the inert scaffold into the active TARP modulator.
Caption: Synthetic route converting the raw scaffold (CAS 1094070-46-8) into a bioactive AMPA modulator.
Diagram 2: FLIPR Assay Logic & Selectivity
This diagram visualizes the self-validating logic of the biological assay.
Caption: Logic flow for validating TARP γ-8 selectivity using orthogonal cell lines.
Part 4: Troubleshooting & Expert Tips
Stability of the Methylsulfanyl Group
-
Observation: The scaffold (CAS 1094070-46-8) can develop a "garlic-like" odor upon prolonged storage.
-
Cause: Slow oxidation to sulfoxide or hydrolysis.
-
Solution: Store under Argon at -20°C. Check purity via 1H NMR before use; the S-Me peak (singlet around δ 2.5-2.7 ppm) should be sharp. Broadening indicates degradation.
Regioselectivity Issues
-
Problem: During bromination, you observe a mixture of products.
-
Cause: Over-bromination at the C-5 position or the methyl group (radical mechanism).
-
Fix: Use exactly 1.0 equivalent of NBS and maintain temperature < 0°C. Avoid light exposure to suppress radical side reactions.
Solubility in Assays
-
Problem: The core scaffold is lipophilic (LogP ~2.5), but derivatives can precipitate in aqueous buffers.
-
Fix: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in the FLIPR assay is < 0.5% to avoid non-specific effects on the HEK293 cells.
References
-
Volkmann, R. A., et al. (2011). "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." ACS Medicinal Chemistry Letters, 2(3), 275–280. Link
-
Maher, M. P., et al. (2016).[5] "Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8." Journal of Pharmacology and Experimental Therapeutics, 357(2), 394-414. Link
-
Gardinier, K. M., et al. (2016). "Identification of a Novel Series of TARP γ-8 Dependent AMPA Receptor Antagonists." Journal of Medicinal Chemistry, 59(10), 4753–4768. Link
-
Kato, A. S., et al. (2016). "Forebrain-selective AMPA-receptor antagonism guided by TARP γ-8 as an antiepileptic mechanism."[5][6] Nature Medicine, 22, 1496–1501.[5] Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Characterizing the binding and function of TARP γ8-selective AMPA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulatory mechanisms of TARP γ8-selective AMPA receptor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Determinants of the γ-8 TARP Dependent AMPA Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine as a PI3K/mTOR Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the independent validation of the reported biological activity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. Based on the recurrent activity of the imidazo[1,2-a]pyrazine scaffold as a kinase inhibitor, we will focus on its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[3]
This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the subject compound with established inhibitors and provides detailed experimental protocols to support in-house validation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system.
Introduction to the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that responds to extracellular signals from growth factors and cytokines.[4] Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[5][6] Activated Akt proceeds to phosphorylate a multitude of substrates, leading to the activation of mTOR.[3] The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes including protein synthesis, cell growth, and survival.[7] Given its central role in cellular proliferation, aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]
Caption: Proposed Synthesis Workflow for the Test Compound.
Experimental Protocol:
Step 1: Synthesis of 8-Bromo-6-methyl-imidazo[1,2-a]pyrazine
-
To a solution of 2-amino-3-bromo-5-methylpyrazine (1 equivalent) in a suitable solvent such as ethanol, add 2-bromoacetaldehyde diethyl acetal (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromo-6-methyl-imidazo[1,2-a]pyrazine.
Step 2: Synthesis of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
-
Dissolve 8-bromo-6-methyl-imidazo[1,2-a]pyrazine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain 6-methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine.
Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biochemical Validation of PI3K/mTOR Inhibition
The initial validation of a potential kinase inhibitor should be performed using a cell-free biochemical assay. This allows for the direct assessment of the compound's inhibitory activity on the purified enzyme without the complexities of a cellular environment.
Comparator Compounds:
For a robust comparison, we will use two well-characterized PI3K inhibitors:
-
GDC-0941 (Pictilisib): A potent pan-Class I PI3K inhibitor. [8][9][10]* PI-103: A dual inhibitor of Class IA PI3Ks and mTOR. [11][12]
Compound PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kδ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) mTOR IC₅₀ (nM) GDC-0941 (Pictilisib) 3 33 3 75 ~580 | PI-103 | 2-8 | 3-88 | 3-48 | 15-150 | 20-83 |
IC₅₀ values are approximate and can vary depending on assay conditions. Data compiled from multiple sources. [12][13][14][15][16] Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Activity
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining. [9][17][18] Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR enzymes.
-
PIP2 lipid substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test compound, GDC-0941, and PI-103 dissolved in DMSO.
Procedure:
-
Prepare serial dilutions of the test compound and comparator compounds in a 384-well plate.
-
Add the respective purified PI3K isoform or mTOR enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Cell-Based Validation of PI3K Pathway Inhibition
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This will determine its cell permeability and its effect on the PI3K/AKT/mTOR pathway within a living system.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
A common method to assess the inhibition of the PI3K pathway is to measure the phosphorylation status of Akt at Serine 473, a key downstream event. [18][19][20] Materials:
-
A cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).
-
Cell culture reagents.
-
Test compound, GDC-0941, and PI-103.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed the chosen cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound, GDC-0941, and PI-103 for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Akt antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
Data Presentation:
| Compound | IC₅₀ (p-Akt Ser473 Inhibition) |
| 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine | To be determined |
| GDC-0941 (Pictilisib) | Expected in low nM range |
| PI-103 | Expected in low nM range |
Advanced Cell-Based Assays: LanthaScreen™ TR-FRET
For a more high-throughput and quantitative assessment of intracellular target engagement, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay such as LanthaScreen™ can be employed. [21]This technology measures the phosphorylation of a GFP-tagged substrate by a terbium-labeled antibody, providing a ratiometric readout of pathway inhibition. [21] Principle of the Assay: In this assay, a cell line is engineered to express a GFP-fusion of a downstream PI3K pathway substrate (e.g., Akt). Upon pathway activation, the substrate is phosphorylated. Following cell lysis, a terbium-labeled antibody specific to the phosphorylated site is added. If the substrate is phosphorylated, the proximity of the terbium donor to the GFP acceptor results in a FRET signal. An inhibitor of the pathway will prevent phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Plate LanthaScreen™ GFP-Akt expressing cells in a 384-well plate.
-
Add serial dilutions of the test compound and comparators.
-
Stimulate the PI3K pathway with a suitable agonist (e.g., insulin-like growth factor 1, IGF-1), if necessary.
-
Incubate for the desired treatment time.
-
Lyse the cells and add the terbium-labeled anti-phospho-Akt (Ser473) antibody.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the emission ratio and determine the IC₅₀ values.
Conclusion
This guide outlines a systematic and rigorous approach to independently validate the reported activity of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine as a PI3K/mTOR inhibitor. By beginning with a plausible chemical synthesis, followed by direct biochemical assays and culminating in confirmatory cell-based experiments, researchers can generate a comprehensive and reliable dataset. The inclusion of well-characterized comparator compounds, GDC-0941 and PI-103, provides essential benchmarks for assessing the potency and selectivity of the test compound. The detailed protocols and the rationale behind the experimental choices are designed to ensure scientific integrity and to empower researchers to confidently evaluate the therapeutic potential of novel chemical entities targeting the PI3K/AKT/mTOR pathway.
References
-
Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 754–762. [Link]
-
El-Gamal, M. I., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 304. [Link]
-
Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/Akt/mTOR pathway. Journal of biomolecular screening, 14(4), 349–359. [Link]
-
Bazin, M. A., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine. Molbank, 2020(2), M1125. [Link]
-
The Institute of Cancer Research. (n.d.). Discovering and developing a leading PI3K inhibitor. Retrieved from [Link]
-
Fan, Q. W., et al. (2006). A dual PI3K/mTOR inhibitor, PI-103, cooperates with stem cell-delivered TRAIL in experimental glioma models. Cancer research, 66(16), 7960–7965. [Link]
-
Ciraolo, E., et al. (2016). Combination of PI3K/mTOR Inhibitors: Antitumor Activity and Molecular Correlates. Cancers, 8(1), 10. [Link]
-
Zhang, M., et al. (2017). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS medicinal chemistry letters, 8(7), 729–733. [Link]
-
Salphati, L., et al. (2012). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer chemotherapy and pharmacology, 69(2), 333–343. [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Millan, D. S., et al. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. PeerJ, 4, e2126. [Link]
-
Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1874–1878. [Link]
-
BioCrick. (n.d.). PI3K/Akt/mTOR Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Retrieved from [Link]
-
Saini, K. S., et al. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 12(8), 2293. [Link]
-
Curti, A., et al. (2003). Flow cytometric detection of total and serine 473 phosphorylated Akt. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 51(1), 1–8. [Link]
-
Li, D., et al. (2021). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 26(16), 4983. [Link]
-
Di Pardo, A., & Maglione, V. (2018). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International journal of molecular sciences, 19(11), 3525. [Link]
-
Pastor, J., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2419–2424. [Link]
-
Salles, G., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of oncology : official journal of the European Society for Medical Oncology, 26(1), 204–211. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]
-
Raynaud, F. I., et al. (2007). PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. Leukemia, 21(4), 673–681. [Link]
-
ResearchGate. (n.d.). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11). Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Buus, R., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. International journal of molecular sciences, 20(5), 1143. [Link]
-
Wagner, T., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC chemical science, 14(38), 10565–10573. [Link]
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]
- 14. promega.com [promega.com]
- 15. PI3K (p110α[E545K]/p85α) Protocol [promega.sg]
- 16. ADP-Glo™ Kinase Assay [promega.com]
- 17. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unicas.it [iris.unicas.it]
- 19. LanthaScreen Cellular Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine proper disposal procedures
Subject: Operational Guide: Safe Disposal & Handling of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine To: Laboratory Operations / Medicinal Chemistry Teams From: Senior Application Scientist, Chemical Safety Division
Executive Summary & Operational Context
This guide outlines the validated disposal and handling procedures for 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine . As a heterocyclic building block frequently used in kinase inhibitor development and luciferase substrate synthesis, this compound presents specific chemical risks that differ from standard organic waste.
Critical Operational Directive:
Unlike generic organic waste, the presence of the methylsulfanyl (
Hazard Identification & Chemical Logic
To ensure safety, researchers must understand the causality behind these protocols. The disposal strategy is governed by the molecule's functional groups.
Physicochemical Properties & Risk Profile[1][2][3][4][5][6]
| Property | Data / Characteristic | Operational Implication |
| Molecular Structure | Imidazo[1,2-a]pyrazine core + Methylsulfanyl group | Nitrogen-rich (NOx potential) and Sulfur-rich (SOx potential). |
| Combustibility | Combustible Solid/Liquid (depending on purity/solvate) | High BTU value. Ideal for fuel blending/incineration. |
| Reactivity | Incompatible with Strong Oxidizers | DO NOT MIX with Nitric Acid, Peroxides, or Bleach. Risk of runaway oxidation to sulfoxide/sulfone. |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Odor | Characteristic Sulfide/Mercaptan-like | Waste containers must be sealed with parafilm or teflon-lined caps to prevent lab stench. |
Technical Insight: The imidazo[1,2-a]pyrazine ring is generally stable under neutral conditions, but the C8-methylsulfanyl group renders the molecule susceptible to nucleophilic displacement or oxidation. In a waste drum, contact with acidic oxidizers can cleave the sulfur bond, releasing volatile methanethiol or generating heat [1, 2].
Waste Segregation & Pre-Disposal Protocol
Effective disposal begins at the bench. You must segregate this compound based on its chemical compatibility, not just its physical state.
The Segregation Workflow
-
Primary Stream: Non-Halogenated Organic Waste .
-
Why: Although it contains Sulfur, it typically does not require the "Halogenated" stream (which is reserved for Cl, Br, F, I compounds that damage incinerator linings). However, check your facility's specific rules on "High Sulfur" waste.
-
-
Prohibited Mixtures:
- Do NOT add to Aqueous Acid waste (risk of protonation and solubility changes).
- Do NOT add to Oxidizing waste (Chromic acid, Permanganate).
Containerization Specifications
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Headspace: Leave minimum 10% headspace to accommodate thermal expansion.
-
Labeling: Must explicitly list "Sulfur-Containing Heterocycle" to alert EHS/Incinerator operators of potential
generation during combustion.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for segregating 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine waste streams.
Figure 1: Decision matrix for segregating sulfur-containing heterocyclic waste. Note the critical check for oxidizers.
Disposal Procedures (Step-by-Step)
Procedure A: Solid Waste (Pure Compound/Scrapings)
-
Collect: Transfer solid scrapings into a wide-mouth HDPE jar.
-
Deactivate (Optional but Recommended): If the powder is statically charged or fine, wet slightly with mineral oil to prevent dust cloud formation.
-
Seal: Tape the lid to ensure a hermetic seal (prevents sulfur odor leak).
-
Tag: Apply Hazardous Waste Tag.
Procedure B: Liquid Waste (Reaction Mixtures)
-
Assess Solvent: Determine if the carrier solvent is halogenated (DCM) or non-halogenated (Methanol/DMSO).
-
Transfer: Pour into the appropriate carboy using a funnel with a flash-arrestor (standard safety protocol).
-
Log: Record the volume and approximate concentration on the carboy log sheet immediately.
-
Note: If the concentration is >5%, flag the container for "High Sulfur Content" to assist the disposal vendor in managing incinerator scrubber loads.
-
Emergency Response: Spill Management
In the event of a spill, do not use bleach . Bleach (Sodium Hypochlorite) will oxidize the sulfide, potentially generating heat and toxic fumes.
Spill Response Workflow
Figure 2: Emergency spill response protocol emphasizing the avoidance of oxidative cleaners.[4][5]
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Wear double nitrile gloves (0.11mm min) and a lab coat.
-
Absorb:
-
Liquids: Cover with vermiculite or universal absorbent pads.
-
Solids: Cover with wet paper towels to prevent dust, then wipe up.
-
-
Decontaminate: Wash the surface with warm soapy water (surfactant-based).
-
Why: Surfactants solubilize the hydrophobic heterocycle without chemical reaction.
-
-
Disposal: Place all contaminated materials (gloves, pads) into a sealed hazardous waste bag.
Final Disposition: Incineration
The ultimate fate of this molecule is Rotary Kiln Incineration .
-
Mechanism: High-temperature combustion (>1000°C) breaks the imidazopyrazine ring and oxidizes the sulfur to
. -
Safety Control: Licensed facilities use alkaline scrubbers to capture the acidic
gas, preventing acid rain formation [3]. -
Compliance: This method satisfies EPA RCRA requirements for the destruction of organic hazardous waste (D001/D003 characteristics if applicable).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2771670, Imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Combustion. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
[1]
Executive Summary & Compound Profile
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is not merely a generic reagent; it is a fused heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and luciferase substrates (coelenterazine analogs).[1]
As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS). While often classified with generic irritant codes (H315, H319, H335), this molecule possesses two critical attributes that dictate our safety protocol:[1]
-
Bioactive Potential: The imidazo[1,2-a]pyrazine core is a "privileged structure" in medicinal chemistry, designed to interact with biological enzymes. Until proven otherwise, handle this as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3) .
-
Thioether Moiety: The 8-methylsulfanyl group introduces a volatility and odor risk. Metabolic oxidation can convert this to sulfoxides, and improper handling can lead to significant facility contamination (stench) and respiratory sensitization risks.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific risks. This table synthesizes standard GHS classifications with field-specific insights.
| Hazard Type | Classification (GHS/Inferred) | Field Insight & Causality |
| Acute Toxicity | H302 (Harmful if swallowed) | Dust Hazard: As a fine crystalline solid, the primary vector for exposure is inhalation of airborne particulates during weighing.[1] |
| Irritation | H315, H319, H335 | Mucosal Attack: The nitrogen-rich heterocycle is basic; upon contact with moisture (eyes/lungs), it can cause immediate caustic irritation.[1] |
| Sensitization | Suspected | Thioethers can act as sensitizers. Repeated low-level exposure may trigger allergic dermatitis or asthma-like symptoms.[1] |
| Odor/Olfactory | High Stench Potential | Detection Fatigue: The sulfur smell can cause olfactory fatigue, meaning you may stop smelling it even while exposure continues. |
The PPE Matrix: Layered Defense System
PPE is your last line of defense, not your first. The following matrix is designed for OEB 3 (10–100 µg/m³) handling standards.
Personal Protective Equipment Specifications
| Body Area | Standard Protocol (Analytical/Small Scale) | Enhanced Protocol (Synthesis/Scale-up >10g) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile | Permeation: Thioethers penetrate standard nitrile rapidly if dissolved in DCM or Chloroform.[1] Double gloving provides a "breakthrough" buffer. |
| Respiratory | Fume Hood Only (Sash at 18 inches) | P100 Half-Face Respirator (If working outside hood or cleaning spills) | Particulate Control: N95s are insufficient for organic vapors.[1] A P100/OV combo cartridge captures both dust and the sulfur odor. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Full Face Shield (Over Goggles) | Dust Migration: Safety glasses allow fine powder to migrate around the lens. Goggles seal the orbital area. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Tyvek® Coverall (Disposable) | Contamination: Sulfur odors cling to cotton fibers. Disposable Tyvek prevents "taking the smell home." |
Operational Protocols
Engineering Controls (The Primary Barrier)
-
Velocity: Maintain fume hood face velocity between 80–100 fpm .
-
Static Control: Heterocyclic powders are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent "powder fly," which defeats respiratory protection.
Workflow Visualization: The Hierarchy of Controls
This diagram illustrates the decision logic for handling this specific compound class.
Figure 1: Operational Hierarchy.[1] Note that respiratory protection is a backup to the Fume Hood, not a replacement.
Handling Solutions (Solvent Permeation Warning)
When this compound is dissolved in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) , the permeation time of nitrile gloves drops from >4 hours to <15 minutes .
-
Rule: If liquid contacts gloves, change them immediately. Do not wait for a sensation of wetness or cold.
Waste Disposal & Decontamination[2][3][4][5]
Due to the methylsulfanyl (thioether) group, standard organic waste disposal is insufficient due to the risk of facility-wide odor contamination.
The "Thiol Protocol" for Disposal
-
Segregation: Do not mix with general halogenated waste. Use a dedicated container labeled "High Odor - Sulfur Organic." [1]
-
Double Containment: The primary waste bottle must be sealed and placed inside a secondary container (e.g., a larger bucket with a gasket seal) containing activated carbon or vermiculite.
-
Chemical Deactivation (Spills Only):
-
Do NOT use acid (generates thiols/H2S).
-
Oxidation: Use a 10% Bleach (Sodium Hypochlorite) solution to oxidize the sulfide to a sulfoxide/sulfone, which significantly reduces volatility and odor.
-
Disposal Workflow Diagram
Figure 2: Waste Disposal Decision Tree ensuring odor control and environmental compliance.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert medical staff to the potential for delayed pulmonary edema (common with nitrogen heterocycle inhalation).
-
Eye Contact: Rinse for 15 minutes minimum .[2] The basic nature of the pyrazine ring can cause saponification of eye tissues; speed is critical.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol or acetone , as these solvents may increase skin absorption of the compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyrazine Compound Summary. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). [Link][1]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
